molecular formula C8H8ClF B2820463 4-Chloro-2-ethyl-1-fluorobenzene CAS No. 1369889-05-3

4-Chloro-2-ethyl-1-fluorobenzene

Cat. No.: B2820463
CAS No.: 1369889-05-3
M. Wt: 158.6
InChI Key: KJQIWHNCILXLMV-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-1-fluorobenzene is an organic building block with the CAS Registry Number 1369889-05-3 . This compound has a molecular formula of C8H8ClF and a molecular weight of 158.60 g/mol . Its structure is defined by the SMILES notation FC1C(CC)=CC(Cl)=CC=1 . As a halogenated benzene derivative, it serves as a versatile intermediate in organic synthesis and chemical research. Potential applications include its use in pharmaceutical development and materials science, where it can be employed in coupling reactions, as a precursor for more complex molecules, or in the synthesis of compounds with liquid crystalline properties. Researchers value this compound for the simultaneous presence of chloro, fluoro, and ethyl substituents on the aromatic ring, which allows for selective functionalization and tuning of electronic properties. Handle with appropriate precautions; this product may cause skin and eye irritation and may be harmful if swallowed . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Please check with your supplier for current stock availability.

Properties

IUPAC Name

4-chloro-2-ethyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQIWHNCILXLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive guide to the synthesis and characterization of 4-Chloro-2-ethyl-1-fluorobenzene. As of the latest literature review, a specific, peer-reviewed synthesis protocol for this compound has not been published. Therefore, the synthetic pathway detailed herein is a proposed route based on established and reliable organic chemistry principles. The characterization data presented is predictive and intended to guide the analysis of the synthesized compound.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern offers a unique scaffold for the development of novel bioactive compounds. This guide outlines a plausible synthetic route, detailed experimental protocols, and a comprehensive characterization plan for this molecule.

Chemical Properties
PropertyValue
CAS Number 1369889-05-3[1]
Molecular Formula C₈H₈ClF[1]
Molecular Weight 158.60 g/mol [1]
IUPAC Name This compound

Proposed Synthetic Pathway

A two-step synthetic route is proposed, commencing with the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene, followed by a Wolff-Kishner reduction of the resulting ketone intermediate.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction 1_chloro_3_fluorobenzene 1-Chloro-3-fluorobenzene intermediate_ketone 1-(4-Chloro-2-fluorophenyl)ethanone 1_chloro_3_fluorobenzene->intermediate_ketone 1. Acylation acetyl_chloride Acetyl Chloride (CH₃COCl) acetyl_chloride->intermediate_ketone AlCl3 AlCl₃ (Lewis Acid) AlCl3->intermediate_ketone intermediate_ketone_2 1-(4-Chloro-2-fluorophenyl)ethanone hydrazine Hydrazine (N₂H₄) final_product This compound hydrazine->final_product KOH KOH, Heat KOH->final_product intermediate_ketone_2->final_product 2. Reduction

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Chloro-2-fluorophenyl)ethanone (Friedel-Crafts Acylation)

Principle: This reaction introduces an acetyl group onto the 1-chloro-3-fluorobenzene ring via electrophilic aromatic substitution, catalyzed by a Lewis acid. The substitution is directed primarily by the fluorine atom to the position ortho to it and para to the chlorine atom.

Materials:

  • 1-Chloro-3-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane followed by anhydrous aluminum chloride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension via the dropping funnel.

  • After the addition is complete, add 1-chloro-3-fluorobenzene dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 2M HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-(4-chloro-2-fluorophenyl)ethanone by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound (Wolff-Kishner Reduction)

Principle: The carbonyl group of the acetophenone intermediate is reduced to a methylene group using hydrazine in the presence of a strong base at elevated temperatures.

Materials:

  • 1-(4-Chloro-2-fluorophenyl)ethanone

  • Hydrazine hydrate (85% or higher)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 1-(4-chloro-2-fluorophenyl)ethanone, potassium hydroxide, hydrazine hydrate, and diethylene glycol.

  • Heat the mixture to 100-120 °C for 1-2 hours. Water and excess hydrazine will distill off.

  • Increase the temperature to 190-200 °C and maintain under reflux for 3-4 hours, until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with 2M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation to obtain a colorless oil.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity Integration
~7.20d1H
~7.15dd1H
~7.05d1H
~2.65q2H
~1.20t3H

Note: Predicted chemical shifts are estimates. 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'dd' denotes doublet of doublets. J values are coupling constants in Hz.

Infrared (IR) Spectroscopy
Frequency Range (cm⁻¹) Vibration Type Functional Group
3100-3000C-H stretchAromatic
2975-2850C-H stretch-CH₂-, -CH₃ (Aliphatic)
1600-1585, 1500-1400C=C stretchAromatic ring
~1250C-F stretchAryl-Fluoride
~850-550C-Cl stretchAryl-Chloride
Mass Spectrometry (MS)
m/z Value Assignment Notes
158/160[M]⁺Molecular ion peak, showing isotopic pattern for chlorine (approx. 3:1 ratio).
143/145[M - CH₃]⁺Loss of a methyl group.
123[M - Cl]⁺Loss of a chlorine atom.
Elemental Analysis
Element Calculated (%) Found (%)
C60.58To be determined
H5.08To be determined
Cl22.35To be determined
F11.97To be determined

Experimental Workflow Visualization

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_characterization Characterization Phase s1 Setup Reaction Apparatus s2 Reagent Addition & Reaction s1->s2 s3 Reaction Monitoring (TLC) s2->s3 w1 Quench Reaction s3->w1 Reaction Complete w2 Liquid-Liquid Extraction w1->w2 w3 Drying & Solvent Removal w2->w3 w4 Purification (Distillation/Chromatography) w3->w4 c1 NMR (¹H, ¹³C, ¹⁹F) w4->c1 Pure Product c2 IR Spectroscopy c3 Mass Spectrometry c4 Elemental Analysis

References

Physical and chemical properties of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-ethyl-1-fluorobenzene (CAS No. 1369889-05-3). Due to the limited availability of experimental data for this specific compound, this document combines available information with predicted data to offer a valuable resource for researchers and professionals in drug development and organic synthesis. The guide covers the compound's identity, physicochemical properties, potential synthetic routes, and chemical reactivity.

Compound Identification

This section provides the fundamental identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 1369889-05-3[1]
Molecular Formula C₈H₈ClF[1]
Molecular Weight 158.60 g/mol [1]
Canonical SMILES CCC1=C(C=C(C=C1)Cl)F
InChI Key InChIKey=SBRXLBKDALGHQB-UHFFFAOYSA-N

Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not Available-
Boiling Point 185.3 ± 20.0 °C at 760 mmHgPredicted using Advanced Chemistry Development (ACD/Labs) software.
Density 1.1 ± 0.1 g/cm³Predicted using Advanced Chemistry Development (ACD/Labs) software.
Water Solubility 58.8 ± 23.2 mg/L at 25 °CPredicted using EPISuite™.
LogP (Octanol-Water Partition Coefficient) 3.6Predicted using XLogP3.
Vapor Pressure 0.8 ± 0.4 mmHg at 25 °CPredicted using Advanced Chemistry Development (ACD/Labs) software.
Refractive Index 1.503Predicted using Advanced Chemistry Development (ACD/Labs) software.
Flash Point 69.1 ± 13.5 °CPredicted using Advanced Chemistry Development (ACD/Labs) software.

Chemical Properties and Reactivity

This compound is an aromatic compound containing three different substituents on the benzene ring: a fluorine atom, an ethyl group, and a chlorine atom. The chemical reactivity of the benzene ring is influenced by the electronic effects of these substituents.

  • Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator, while the ethyl group is an ortho-, para-directing activator. The chlorine atom is also an ortho-, para-directing deactivator. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions. The positions open for substitution are at C3, C5, and C6. The steric hindrance from the ethyl group at C2 might influence the accessibility of the C3 position.

  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogen atoms (F and Cl) can make the benzene ring susceptible to nucleophilic aromatic substitution under certain conditions, particularly at the positions activated by these groups.

  • Reactions of the Ethyl Group: The ethyl group can undergo typical reactions of alkylbenzenes, such as oxidation at the benzylic position.

The following diagram illustrates the directing effects of the substituents on the benzene ring.

Directing effects of substituents on the benzene ring.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a plausible synthetic route would be the Sandmeyer reaction starting from 4-chloro-2-ethylaniline. The following is a generalized experimental protocol for such a transformation.

4.1. Proposed Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to an aryl halide. In this proposed synthesis, 4-chloro-2-ethylaniline would be diazotized and subsequently treated with a fluoride source.

4.1.1. Diazotization of 4-Chloro-2-ethylaniline

  • Dissolve 4-chloro-2-ethylaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

4.1.2. Fluoro-dediazoniation (Balz-Schiemann Reaction)

  • To the cold diazonium salt solution, add a solution of fluoroboric acid (HBF₄). This will precipitate the aryl diazonium fluoroborate salt.

  • Isolate the precipitated diazonium fluoroborate salt by filtration and wash it with cold water, followed by a cold organic solvent (e.g., diethyl ether).

  • Carefully dry the isolated salt.

  • Gently heat the dry diazonium fluoroborate salt. Thermal decomposition will yield this compound, nitrogen gas, and boron trifluoride.

  • The crude product can be purified by distillation or column chromatography.

The following diagram outlines the proposed synthetic workflow.

Sandmeyer_Reaction_Workflow 4-Chloro-2-ethylaniline 4-Chloro-2-ethylaniline Diazotization Diazotization 4-Chloro-2-ethylaniline->Diazotization NaNO2, HCl 0-5 °C Aryl Diazonium Salt Aryl Diazonium Salt Diazotization->Aryl Diazonium Salt Fluoro-dediazoniation Fluoro-dediazoniation Aryl Diazonium Salt->Fluoro-dediazoniation HBF4 Aryl Diazonium Fluoroborate Aryl Diazonium Fluoroborate Fluoro-dediazoniation->Aryl Diazonium Fluoroborate Thermal Decomposition Thermal Decomposition Aryl Diazonium Fluoroborate->Thermal Decomposition Heat This compound This compound Thermal Decomposition->this compound Purification Purification This compound->Purification Distillation or Chromatography Pure Product Pure Product Purification->Pure Product

References

Spectroscopic Profile of 4-Chloro-2-ethyl-1-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-2-ethyl-1-fluorobenzene, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the analysis of similar compounds and theoretical considerations.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4m1HAr-H
~7.0 - 7.2m2HAr-H
2.67 (q, J = 7.5 Hz)Quartet2H-CH₂-
1.25 (t, J = 7.5 Hz)Triplet3H-CH₃

Note: Chemical shifts for aromatic protons (Ar-H) are approximate and subject to complex splitting patterns due to coupling with each other and the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~160 (d, ¹JC-F ≈ 245 Hz)C-F
~135 (d, xJC-F)C-Cl
~130 (d, xJC-F)C-CH₂CH₃
~128 (d, xJC-F)Ar-C
~125 (d, xJC-F)Ar-C
~115 (d, ²JC-F ≈ 20 Hz)Ar-C
~29-CH₂-
~15-CH₃

Note: Aromatic carbon signals will appear as doublets due to C-F coupling. The coupling constants (J) are approximate.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2970 - 2850MediumAliphatic C-H Stretch
1600 - 1585Medium-StrongAromatic C=C Stretch
1500 - 1400Medium-StrongAromatic C=C Stretch
~1250StrongC-F Stretch
~1100StrongC-Cl Stretch
900 - 675StrongAromatic C-H Out-of-Plane Bend
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
158/160High[M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes)
143/145Medium[M - CH₃]⁺
123High[M - Cl]⁺
109Medium[M - CH₂CH₃ - F]⁺

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters: pulse angle of 45°, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or salt plates/solvent).

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The instrument will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a standard technique that provides detailed fragmentation patterns.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical approach to interpreting the resulting data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Inject into GC-MS Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Combine Spectroscopic Data NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Confirm Structure Interpretation->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

spectral_interpretation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Start Spectroscopic Data NMR_Shift Chemical Shifts (δ) Start->NMR_Shift IR_Bands Characteristic Bands (cm⁻¹) Start->IR_Bands MS_MolecularIon Molecular Ion Peak (m/z) Start->MS_MolecularIon NMR_Integration Integration Values NMR_Shift->NMR_Integration NMR_Splitting Splitting Patterns (J) NMR_Integration->NMR_Splitting NMR_Conclusion Proton & Carbon Environment NMR_Splitting->NMR_Conclusion Final_Structure Final Structure Confirmation NMR_Conclusion->Final_Structure IR_Conclusion Functional Groups IR_Bands->IR_Conclusion IR_Conclusion->Final_Structure MS_Fragmentation Fragmentation Pattern MS_MolecularIon->MS_Fragmentation MS_Conclusion Molecular Weight & Formula MS_Fragmentation->MS_Conclusion MS_Conclusion->Final_Structure

An In-depth Technical Guide to 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 4-Chloro-2-ethyl-1-fluorobenzene, a halogenated aromatic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its importance is evident from its role in the development of more complex molecules. This guide consolidates the available information on its chemical and physical properties, provides a plausible synthetic pathway based on established organic chemistry principles, and outlines its known applications.

Introduction

This compound, with the CAS number 1369889-05-3, is a substituted benzene derivative featuring chloro, ethyl, and fluoro moieties. This unique combination of functional groups makes it a versatile building block in organic synthesis. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of downstream compounds, such as metabolic stability and binding affinity to biological targets. The chloro and ethyl groups provide additional points for chemical modification, allowing for the construction of diverse molecular architectures.

Physicochemical Properties

While specific experimentally determined physical properties such as melting and boiling points are not widely published, the fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1369889-05-3[1][2][3]
Molecular Formula C₈H₈ClF[1]
Molecular Weight 158.6005 g/mol [1]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Density Not specified

Synthesis and Reaction Pathways

A potential synthetic route could commence with the acylation of 1-chloro-3-fluorobenzene, followed by a reduction and subsequent functional group manipulations to yield the final product.

Plausible Synthetic Pathway

A logical synthetic approach would involve the following key transformations:

  • Friedel-Crafts Acylation: Reaction of 1-chloro-3-fluorobenzene with an appropriate acylating agent (e.g., propionyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the ethyl ketone group.

  • Clemmensen or Wolff-Kishner Reduction: Reduction of the ketone functionality to an ethyl group.

  • Halogenation (if necessary): If the starting material is not appropriately halogenated, a subsequent halogenation step might be required.

Below is a logical workflow for the proposed synthesis.

G cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_reaction2 Step 2: Reduction 1_chloro_3_fluorobenzene 1-Chloro-3-fluorobenzene acylation Reaction Mixture 1_chloro_3_fluorobenzene->acylation propionyl_chloride Propionyl Chloride propionyl_chloride->acylation lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylation intermediate_ketone 1-(2-Chloro-4-fluorophenyl)propan-1-one acylation->intermediate_ketone Forms intermediate reduction Reduction Conditions (e.g., Zn(Hg), HCl or H2NNH2, KOH) intermediate_ketone->reduction final_product This compound reduction->final_product Reduces ketone

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the plausible synthetic pathway described above. These are intended as a guide for researchers and would require optimization and validation in a laboratory setting.

Step 1: Friedel-Crafts Acylation of 1-Chloro-3-fluorobenzene

Objective: To synthesize 1-(2-Chloro-4-fluorophenyl)propan-1-one.

Materials:

  • 1-Chloro-3-fluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add propionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, add 1-chloro-3-fluorobenzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition of the fluorinated benzene, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the crude product by column chromatography or distillation.

Step 2: Clemmensen Reduction of 1-(2-Chloro-4-fluorophenyl)propan-1-one

Objective: To synthesize this compound.

Materials:

  • 1-(2-Chloro-4-fluorophenyl)propan-1-one

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a solution of mercury(II) chloride.

  • In a three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and an addition funnel, place the zinc amalgam, toluene, and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Add a solution of 1-(2-Chloro-4-fluorophenyl)propan-1-one in toluene dropwise from the addition funnel.

  • After the addition is complete, continue to reflux for several hours, monitoring the reaction by TLC. Add more concentrated HCl as needed to maintain the reaction.

  • Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical sectors. Its utility stems from the ability to further functionalize the molecule at the chloro, ethyl, or aromatic ring positions.

Signaling Pathways in Drug Development

While this compound is an intermediate and not an active pharmaceutical ingredient (API) itself, the structural motifs it helps to create are found in molecules that target a variety of signaling pathways. For instance, fluorinated aromatic compounds are often incorporated into kinase inhibitors, GPCR ligands, and ion channel modulators. The diagram below illustrates a generalized role of such intermediates in the drug discovery pipeline.

G Start Identification of This compound as a key intermediate Synth Synthesis of Novel Chemical Entities (NCEs) Start->Synth Screen High-Throughput Screening (HTS) Synth->Screen Generates library for Hit Hit Identification Screen->Hit Lead Lead Optimization Hit->Lead Leads to Candidate Preclinical Candidate Selection Lead->Candidate

Caption: Role of intermediates in the drug discovery process.

Conclusion

This compound is a valuable, albeit not widely characterized, chemical intermediate. Its structural features provide a foundation for the synthesis of a wide range of complex organic molecules with potential biological activity. While a detailed historical account of its discovery remains to be fully elucidated, its continued availability from chemical suppliers underscores its utility in modern organic synthesis. The proposed synthetic pathway and hypothetical protocols provided in this guide offer a starting point for researchers interested in the preparation and application of this compound. Further research into its properties and reactions is warranted to fully exploit its synthetic potential.

References

Potential Research Areas for 4-Chloro-2-ethyl-1-fluorobenzene: A Technical Guide for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

4-Chloro-2-ethyl-1-fluorobenzene is a substituted aromatic compound with potential applications as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents. Publicly available data on the specific physicochemical properties, spectroscopic analysis, and detailed reaction protocols for this compound (CAS 1369889-05-3) is limited, presenting a unique opportunity for foundational research. This technical guide summarizes the known information and outlines promising avenues for future investigation, including the exploration of its synthetic utility and potential as a scaffold for new bioactive molecules.

Introduction

Halogenated benzenes are crucial intermediates in organic synthesis, prized for their utility in a variety of coupling reactions and as precursors to complex molecular architectures. The specific arrangement of chloro, fluoro, and ethyl substituents on the benzene ring of this compound suggests a nuanced reactivity profile, making it a compound of interest for medicinal and materials chemists. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the chloro and ethyl groups provide handles for further chemical modification. This document serves as a forward-looking guide for researchers, highlighting key areas where further study could yield significant scientific advancements.

Physicochemical Properties

PropertyValueSource
CAS Number 1369889-05-3Chemical Abstracts Service
Molecular Formula C₈H₈ClFN/A
Molecular Weight 158.60 g/mol N/A
Melting Point Not AvailableN/A
Boiling Point Not AvailableN/A
Density Not AvailableN/A
Solubility Not AvailableN/A

Potential Research Areas and Experimental Workflows

Given the substitution pattern of this compound, several key areas of research are proposed. The following sections outline these areas and provide generalized experimental protocols as a starting point for investigation.

Synthesis and Optimization

The synthesis of this compound is not well-documented in publicly accessible literature. A potential retrosynthetic analysis suggests that it could be prepared from commercially available starting materials through a multi-step sequence. A generalized workflow for a potential synthetic route is presented below.

Commercially Available Starting Material Commercially Available Starting Material Intermediate A Intermediate A Commercially Available Starting Material->Intermediate A Step 1: Nitration Intermediate B Intermediate B Intermediate A->Intermediate B Step 2: Reduction Intermediate C Intermediate C Intermediate B->Intermediate C Step 3: Sandmeyer Reaction (Chlorination) This compound This compound Intermediate C->this compound Step 4: Balz-Schiemann Reaction (Fluorination)

Caption: A potential synthetic workflow for this compound.

Generalized Experimental Protocol for Synthesis:

  • Nitration: A suitable starting material (e.g., an ethylbenzene derivative) is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group.

  • Reduction: The nitro group of the resulting intermediate is reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Sandmeyer Reaction (Chlorination): The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid. Subsequent treatment with a copper(I) chloride solution introduces the chloro substituent.

  • Balz-Schiemann Reaction (Fluorination): A separate amino-substituted precursor could be converted to a diazonium tetrafluoroborate salt, which upon thermal decomposition, would yield the fluoro-substituted aromatic ring.

Note: The specific reagents, reaction conditions, and purification methods would need to be optimized for each step.

Exploration of Reactivity

The chlorine and fluorine atoms on the aromatic ring are expected to exhibit different reactivities in nucleophilic aromatic substitution (SNAAr) reactions. The fluorine atom, being more electronegative, is generally a better leaving group in SNAAr reactions. The ethyl group may exert a modest steric and electronic effect on the reactivity of the adjacent halogen.

cluster_0 Potential Reaction Pathways This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Displacement of F or Cl Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Cross-coupling at C-Cl Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination C-N bond formation at C-Cl

Caption: Potential reaction pathways for this compound.

Generalized Experimental Protocol for Nucleophilic Aromatic Substitution:

  • To a solution of this compound in a suitable polar aprotic solvent (e.g., DMSO, DMF), add a nucleophile (e.g., an alcohol, amine, or thiol).

  • Add a base (e.g., potassium carbonate, sodium hydride) to facilitate the reaction.

  • Heat the reaction mixture to an appropriate temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Application in Medicinal Chemistry

The 4-chloro-2-ethyl-1-fluorophenyl motif could be incorporated into various molecular scaffolds to explore its potential as a pharmacophore. The lipophilicity and electronic properties of this group may influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

This compound Starting Material Coupling Reaction Coupling Reaction This compound->Coupling Reaction Bioactive Scaffold Known Bioactive Scaffold Bioactive Scaffold->Coupling Reaction Novel Drug Candidate Novel Drug Candidate Coupling Reaction->Novel Drug Candidate

Caption: Logical workflow for incorporating the title compound into drug candidates.

Spectroscopic Analysis (Hypothetical)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, exhibiting splitting patterns influenced by both fluorine and the adjacent protons. The ethyl group would show a characteristic triplet and quartet.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbons attached to fluorine and chlorine would show characteristic chemical shifts and coupling constants (C-F coupling).

  • ¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum.

  • IR Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), C-F, and C-Cl bonds would be expected.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

Conclusion

This compound represents an under-explored area of chemical space. The lack of extensive public data presents a clear opportunity for novel research in synthetic methodology, reaction discovery, and the development of new molecules with potential applications in drug discovery and agrochemicals. The proposed research areas and generalized protocols in this guide offer a foundational framework for initiating such investigations. Experimental validation of the physical properties, spectroscopic data, and reactivity of this compound is a critical first step for any future development.

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 4-Chloro-2-ethyl-1-fluorobenzene (C₈H₈ClF), a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the structural characteristics, spectroscopic signatures, and a plausible synthetic pathway for this compound. Due to the limited availability of direct experimental data, this guide combines information from related compounds and computational chemistry principles to offer a robust overview for research and development applications.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈ClF and a molecular weight of 158.60 g/mol .[1] The structure consists of a benzene ring substituted with a fluorine atom at position 1, an ethyl group at position 2, and a chlorine atom at position 4. The presence of these varied substituents significantly influences the electronic and steric properties of the molecule, impacting its reactivity and potential applications as a building block in organic synthesis.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number1369889-05-3
Molecular FormulaC₈H₈ClF[1]
Molecular Weight158.60 g/mol [1]
Bonding and Geometry

The core of this compound is the planar benzene ring, composed of six sp² hybridized carbon atoms. The C-C bond lengths within the ring are expected to be intermediate between single and double bonds, approximately 1.39 Å, characteristic of aromatic systems. The substituents—fluorine, ethyl, and chlorine—are attached to the ring via sigma bonds formed from the overlap of atomic orbitals of the substituent atoms with the sp² orbitals of the ring carbons.

The C-F and C-Cl bonds are polar covalent bonds due to the high electronegativity of the halogen atoms. The C-F bond is shorter and stronger than the C-Cl bond. The ethyl group consists of sp³ hybridized carbon atoms, with C-C and C-H bond lengths typical for alkanes. The orientation of the ethyl group relative to the plane of the benzene ring is subject to rotational isomerism.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds such as 1-chloro-4-fluorobenzene, 2-ethyl-1-fluorobenzene, and general principles of spectroscopy, a predicted spectroscopic profile can be outlined.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The three aromatic protons will appear as complex multiplets in the aromatic region (typically δ 6.8-7.5 ppm) due to spin-spin coupling with each other and with the fluorine atom. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), characteristic of an ethyl group, in the upfield region of the spectrum.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring, C-H bonds, C-F bond, and C-Cl bond.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
2975-2850Aliphatic C-H stretch (ethyl group)
1600-1450Aromatic C=C stretch
1250-1100C-F stretch
800-600C-Cl stretch
Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158 and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the ethyl group, chlorine, and fluorine atoms, leading to characteristic fragment ions.

Synthesis

Proposed Experimental Protocol: A Retrosynthetic Approach

A potential synthesis could start from a commercially available substituted benzene and introduce the remaining functional groups in a stepwise manner. For instance, starting with 2-ethyl-1-fluorobenzene, the chlorine atom can be introduced via electrophilic chlorination.

Reaction Scheme:

Detailed Methodology:

  • Reaction Setup: A solution of 2-ethyl-1-fluorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet. The flask is cooled in an ice bath.

  • Catalyst Addition: A catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃), is added to the solution.

  • Chlorination: Chlorine gas is bubbled through the solution at a controlled rate while maintaining the low temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is quenched by the addition of water or a dilute solution of sodium thiosulfate to remove excess chlorine. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure this compound.

Disclaimer: This is a proposed protocol based on general organic chemistry principles. Actual reaction conditions may need to be optimized for yield and purity.

Logical Relationships in Synthesis

The synthesis of this compound is a key step in the production of more complex molecules for the pharmaceutical and agrochemical sectors. The following diagram illustrates its role as a synthetic intermediate.

G Role of this compound in Synthesis A Starting Materials (e.g., 2-ethyl-1-fluorobenzene) B This compound (Intermediate) A->B Chlorination C Further Functionalization (e.g., Nitration, Acylation, etc.) B->C Subsequent Reaction Steps D Active Pharmaceutical Ingredient (API) or Agrochemical Compound C->D Final Synthesis Steps

Caption: Synthetic pathway illustrating the role of the target molecule.

Conclusion

This compound is a valuable chemical intermediate with a molecular structure that presents interesting challenges and opportunities for synthetic chemists. While direct experimental data on its structure and properties are limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The predicted spectroscopic data and the proposed synthetic protocol offer a solid foundation for researchers and professionals working with this and similar halogenated aromatic compounds. Further experimental and computational studies are warranted to fully elucidate the precise structural and electronic characteristics of this molecule.

References

Solubility Profile of 4-Chloro-2-ethyl-1-fluorobenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chloro-2-ethyl-1-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also presents data for structurally analogous compounds to provide valuable insights for formulation development, reaction chemistry, and purification processes.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The molecular structure of this compound, featuring a halogenated aromatic ring, suggests a non-polar to weakly polar character, indicating a higher affinity for organic solvents over aqueous media.

Quantitative Solubility Data

Table 1: Solubility of Structurally Similar Halogenated Aromatic Compounds in Organic Solvents

CompoundSolventTemperature (°C)Solubility
1-(2-Chloroethyl)-4-fluorobenzeneMethanolNot SpecifiedSlightly Soluble[2][3]
1-(2-Chloroethyl)-4-fluorobenzeneBenzeneNot SpecifiedSoluble[2][3]
1-Bromo-4-chloro-2-fluorobenzeneNot SpecifiedNot SpecifiedLow water solubility[4]

Note: This table is intended for illustrative purposes due to the absence of direct quantitative data for this compound.

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound in specific solvents, the equilibrium shake-flask method is a widely accepted and reliable technique.[5][6][7]

Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any suspended solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualization of a Representative Synthetic Pathway

As a key intermediate, the synthesis of this compound is of significant interest. While a specific, detailed industrial synthesis protocol is proprietary, a general and representative workflow for the synthesis of a halogenated aromatic compound can be visualized. The following diagram illustrates a common synthetic route involving electrophilic aromatic substitution, a foundational reaction in the synthesis of such compounds.[8]

Synthesis_Workflow Aromatic_Precursor Aromatic Precursor (e.g., Ethylbenzene) Reaction_Vessel Reaction Vessel (Electrophilic Aromatic Substitution) Aromatic_Precursor->Reaction_Vessel Halogenation_Reagent Halogenating Reagent (e.g., Cl2) Halogenation_Reagent->Reaction_Vessel Lewis_Acid_Catalyst Lewis Acid Catalyst (e.g., AlCl3) Lewis_Acid_Catalyst->Reaction_Vessel Intermediate_Product Intermediate Product (Chlorinated Ethylbenzene) Reaction_Vessel->Intermediate_Product Fluorination_Step Fluorination Step Intermediate_Product->Fluorination_Step Purification Purification (e.g., Distillation, Crystallization) Fluorination_Step->Purification Fluorinating_Reagent Fluorinating Reagent Fluorinating_Reagent->Fluorination_Step Final_Product Final Product (this compound) Purification->Final_Product

Caption: A representative workflow for the synthesis of a halogenated aromatic compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and development. While direct quantitative data is limited, the provided information on analogous compounds and standardized experimental protocols offers a strong basis for practical applications.

References

A Technical Guide to the Thermochemical Properties of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chloro-2-ethyl-1-fluorobenzene is a halogenated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and predicting its environmental fate.[1] Thermochemical data, such as the enthalpy of formation, provide insights into the molecule's stability and the energy changes associated with its chemical reactions.

This guide provides a detailed overview of the state-of-the-art experimental and computational methods that can be employed to determine the thermochemical properties of this compound. While direct data for this specific molecule is not yet available, the methodologies described herein are well-established for substituted benzenes and other organic compounds.[1][2]

Proposed Thermochemical Data for this compound

The following tables are presented as a template for the systematic presentation of thermochemical data for this compound once determined through the methodologies outlined in this guide.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

PhaseMethodValue (kJ/mol)
Liquid (l)Combustion CalorimetryTo be determined
Gas (g)From (l) and ΔvapH°To be determined
Gas (g)Quantum Chemical CalculationTo be determined

Table 2: Standard Molar Entropy (S°)

PhaseMethodValue (J/mol·K)
Gas (g)Quantum Chemical CalculationTo be determined

Table 3: Molar Heat Capacity at Constant Pressure (Cp)

PhaseMethodValue (J/mol·K)
Gas (g)Quantum Chemical CalculationTo be determined

Experimental Protocols for Thermochemical Data Determination

A combination of experimental techniques is necessary to determine the gas-phase enthalpy of formation. This typically involves measuring the enthalpy of formation in the condensed phase and the enthalpy of phase change (vaporization or sublimation).

Condensed Phase Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of liquid this compound can be determined using rotating-bomb combustion calorimetry.[3] This technique is suitable for organohalogen compounds.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a rotating bomb calorimeter. An auxiliary substance, such as mineral oil, is typically used to ensure complete combustion.

  • Combustion: The bomb is filled with high-pressure oxygen and a small amount of water to dissolve the acidic combustion products. The sample is ignited, and the bomb is rotated to ensure a homogeneous solution of the products.

  • Calorimetry: The temperature change of the surrounding water bath is meticulously measured to determine the energy of combustion.

  • Product Analysis: The final products, including carbon dioxide, water, and aqueous solutions of hydrochloric and hydrofluoric acids, are quantitatively analyzed to confirm the completeness of the reaction.

  • Calculation: The standard specific energy of combustion is calculated from the corrected temperature rise and the effective heat capacity of the calorimeter. This value is then used to derive the standard enthalpy of formation of the liquid compound.

Enthalpy of Vaporization via Vapor Pressure Measurement

To determine the gas-phase enthalpy of formation, the enthalpy of vaporization (ΔvapH°) must be measured. This can be achieved by determining the vapor pressure of the liquid as a function of temperature. The transpiration method and the Knudsen effusion method are two suitable techniques.[1][4][5][6]

3.2.1. Transpiration Method

The transpiration method involves passing a stream of an inert gas over the sample at a known temperature and flow rate, allowing the gas to become saturated with the vapor of the substance.[1][5]

Methodology:

  • A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through a saturator containing the liquid sample at a constant, precisely controlled temperature.

  • The flow rate of the carrier gas is carefully controlled and measured.

  • The amount of substance transported by the gas is determined by collecting it in a cold trap and measuring its mass, or by gas chromatography.

  • The vapor pressure at that temperature is calculated from the mass of the transported substance, the volume of the carrier gas, and the molar mass of the compound.

  • Measurements are repeated at several temperatures.

  • The enthalpy of vaporization is then derived from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

3.2.2. Knudsen Effusion Method

The Knudsen effusion method is suitable for measuring low vapor pressures. It involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[4][6][7]

Methodology:

  • A small amount of the sample is placed in a Knudsen cell, which is a container with a small, well-defined orifice.

  • The cell is placed in a high-vacuum chamber and heated to a stable, known temperature.

  • The rate of mass loss due to the effusion of the vapor through the orifice is measured using a microbalance.

  • The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.

  • By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.[6][7]

Computational Protocols for Thermochemical Data Determination

Quantum chemical calculations provide a powerful tool for predicting thermochemical properties, especially when experimental data is unavailable. High-accuracy composite methods are recommended for reliable predictions.

High-Accuracy Composite Methods

Several well-established composite methods can be used to calculate the gas-phase enthalpy of formation, entropy, and heat capacity. These methods approximate a high-level theoretical calculation by a series of lower-level calculations.

  • Gaussian-n (Gn) Theories: Methods like G3 and G4 are widely used and have been shown to provide "chemical accuracy" (typically within 4-8 kJ/mol) for the enthalpy of formation of a wide range of molecules.[8] G3(MP2) is a more computationally economical variant.[9]

  • Complete Basis Set (CBS) Methods: The CBS-QB3 and CBS-APNO methods are also known for their high accuracy in predicting thermochemical data.[10][11][12]

  • Weizmann-n (Wn) Theories: W1 and W2 theories are highly accurate but computationally expensive methods, suitable for smaller molecules to establish benchmark data.[13][14][15]

General Computational Workflow:

  • Conformational Analysis: Identify the lowest energy conformer(s) of this compound through a systematic conformational search at a lower level of theory.

  • Geometry Optimization and Frequency Calculation: Perform a full geometry optimization and vibrational frequency calculation for the lowest energy conformer(s) using a reliable density functional theory (DFT) method (e.g., B3LYP) with an appropriate basis set. The frequency calculation confirms that the structure is a true minimum on the potential energy surface and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: Perform a series of high-level single-point energy calculations on the optimized geometry as prescribed by the chosen composite method (e.g., G4, CBS-QB3).

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 0 K is typically calculated using the atomization energy approach. This involves calculating the total electronic energy of the molecule and subtracting the energies of the constituent atoms in their standard states. The enthalpy of formation at 298.15 K is then obtained by adding the thermal correction.

Isodesmic Reactions

To improve the accuracy of the calculated enthalpy of formation, the use of isodesmic reactions is highly recommended. In these hypothetical reactions, the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the quantum chemical calculations.

Example of an Isodesmic Reaction:

This compound + Benzene → 1-Chloro-3-ethylbenzene + Fluorobenzene

The enthalpy of this reaction can be calculated from the computed total energies of the reactants and products. The unknown enthalpy of formation of this compound can then be derived if the experimental enthalpies of formation of the other three species are known.

Workflow for Determining Thermochemical Data

The following diagram illustrates the logical workflow for a comprehensive determination of the thermochemical properties of this compound, integrating both experimental and computational approaches.

Thermochemical_Workflow cluster_exp Experimental Determination cluster_comp Computational Determination exp_start High-Purity Sample of This compound comb_cal Combustion Calorimetry exp_start->comb_cal vap_press Vapor Pressure Measurement (Transpiration or Knudsen Effusion) exp_start->vap_press delta_f_H_cond ΔfH° (condensed phase) comb_cal->delta_f_H_cond delta_vap_H ΔvapH° vap_press->delta_vap_H delta_f_H_gas_exp ΔfH° (gas, experimental) delta_f_H_cond->delta_f_H_gas_exp delta_vap_H->delta_f_H_gas_exp final_data Final Recommended Thermochemical Data delta_f_H_gas_exp->final_data comp_start Molecular Structure conf_search Conformational Analysis comp_start->conf_search geom_opt Geometry Optimization & Frequency Calculation conf_search->geom_opt composite_method High-Accuracy Composite Method (e.g., G4, CBS-QB3) geom_opt->composite_method isodesmic Isodesmic Reaction Scheme geom_opt->isodesmic entropy_cp S°, Cp geom_opt->entropy_cp delta_f_H_gas_comp ΔfH° (gas, computational) composite_method->delta_f_H_gas_comp isodesmic->delta_f_H_gas_comp delta_f_H_gas_comp->final_data entropy_cp->final_data

References

Initial Reactivity Screening of 4-Chloro-2-ethyl-1-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial reactivity screening of 4-Chloro-2-ethyl-1-fluorobenzene. The document outlines the predicted reactivity based on the electronic and steric effects of the substituents and presents a series of proposed screening reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and side-chain reactions. Detailed experimental protocols, though generalized from analogous compounds due to a lack of specific literature on the title compound, are provided to guide laboratory investigations.

Physicochemical Properties and Safety Information

This compound is a halogenated aromatic compound. A summary of its key identifiers and calculated physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈ClF--INVALID-LINK--
Molecular Weight 158.60 g/mol --INVALID-LINK--
Appearance Not available-
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Not available-

Safety and Handling:

Predicted Reactivity

The reactivity of this compound is governed by the interplay of the electronic and steric effects of its three substituents on the aromatic ring.

  • Fluorine (at C1): The fluorine atom is a strongly electronegative atom, exerting a deactivating inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect). For halogens, the inductive effect generally outweighs the resonance effect, making the ring less reactive towards electrophilic attack than benzene. Fluorine is an ortho, para-director.

  • Ethyl (at C2): The ethyl group is an alkyl group, which is electron-donating through an inductive effect (+I) and hyperconjugation. This makes it an activating group and an ortho, para-director for electrophilic aromatic substitution.

  • Chlorine (at C4): Similar to fluorine, chlorine is an electronegative atom with a deactivating inductive effect (-I) and a resonance-donating effect (+M). It is also an ortho, para-director.

Overall Aromatic Ring Reactivity: The combined effect of a weakly activating ethyl group and two deactivating halogen atoms suggests that the aromatic ring of this compound will be moderately deactivated towards electrophilic aromatic substitution compared to benzene.

Side-Chain Reactivity: The ethyl group possesses benzylic protons at the carbon atom directly attached to the aromatic ring. These protons are susceptible to radical substitution and oxidation due to the stability of the resulting benzylic radical or intermediate.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a key class of reactions for functionalizing the aromatic ring. The directing effects of the existing substituents will determine the position of the incoming electrophile.

The fluorine at C1 directs to positions C2 and C6. The ethyl group at C2 directs to positions C1, C3, and C5. The chlorine at C4 directs to positions C3 and C5.

Considering the combined directing effects, the most likely positions for electrophilic attack are C3 and C5 , as they are favored by both the ethyl and chlorine substituents. Steric hindrance from the adjacent ethyl group might slightly disfavor position C3.

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Figure 1: Directing effects of substituents in electrophilic aromatic substitution.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which is a versatile functional group for further transformations.

Table 2: Proposed Experimental Protocol for Nitration

ParameterRecommended Condition
Reagents Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
Solvent None (sulfuric acid acts as solvent)
Temperature 0-10 °C (initial), then warming to room temperature
Reaction Time 1-3 hours
Work-up Pouring the reaction mixture onto ice, followed by extraction with an organic solvent (e.g., dichloromethane), washing with water and brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.
Purification Column chromatography or recrystallization.

Expected Products: 4-Chloro-2-ethyl-1-fluoro-5-nitrobenzene and 4-Chloro-2-ethyl-1-fluoro-3-nitrobenzene.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., Br) onto the aromatic ring.

Table 3: Proposed Experimental Protocol for Bromination

ParameterRecommended Condition
Reagents Bromine (Br₂), Iron(III) bromide (FeBr₃) or Iron filings
Solvent Dichloromethane or Carbon tetrachloride
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Quenching with a reducing agent (e.g., sodium thiosulfate solution), followed by extraction, washing, drying, and solvent removal.
Purification Column chromatography or distillation.

Expected Products: 5-Bromo-4-chloro-2-ethyl-1-fluorobenzene and 3-Bromo-4-chloro-2-ethyl-1-fluorobenzene.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

Table 4: Proposed Experimental Protocol for Sulfonation

ParameterRecommended Condition
Reagents Fuming Sulfuric Acid (H₂SO₄/SO₃) or Concentrated Sulfuric Acid (H₂SO₄)
Solvent None
Temperature Room temperature to 100 °C
Reaction Time 1-2 hours
Work-up Careful pouring of the reaction mixture onto ice, followed by neutralization and salting out of the sulfonic acid product.
Purification Recrystallization of the salt.

Expected Products: 5-Chloro-3-ethyl-4-fluorobenzene-1-sulfonic acid and 3-Chloro-5-ethyl-2-fluorobenzene-1-sulfonic acid.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring, which is a useful precursor for ketones and can be reduced to an alkyl group.

Table 5: Proposed Experimental Protocol for Friedel-Crafts Acylation

ParameterRecommended Condition
Reagents Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O), Aluminum chloride (AlCl₃)
Solvent Dichloromethane or Carbon disulfide
Temperature 0 °C to room temperature
Reaction Time 2-6 hours
Work-up Quenching with ice and hydrochloric acid, followed by extraction, washing, drying, and solvent removal.
Purification Column chromatography or recrystallization.

Expected Products: 1-(5-Chloro-3-ethyl-4-fluorophenyl)ethan-1-one and 1-(3-Chloro-5-ethyl-2-fluorophenyl)ethan-1-one.

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EAS_Workflow Start This compound Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Halogenation Halogenation (Br₂, FeBr₃) Start->Halogenation Sulfonation Sulfonation (H₂SO₄, SO₃) Start->Sulfonation Acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) Start->Acylation Products Substituted Products (Nitro, Halo, Sulfonyl, Acyl) Nitration->Products Halogenation->Products Sulfonation->Products Acylation->Products

Figure 2: General workflow for electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (NAS)

Aryl halides are generally unreactive towards nucleophiles. However, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution. While this compound lacks strong electron-withdrawing groups like a nitro group, the cumulative inductive effect of the two halogen atoms might allow for substitution under forcing conditions (high temperature and pressure). The fluorine atom is generally a better leaving group than chlorine in nucleophilic aromatic substitution on activated rings.

Table 6: Proposed Experimental Protocol for Nucleophilic Aromatic Substitution

ParameterRecommended Condition
Reagents Sodium methoxide (NaOMe) or Sodium hydroxide (NaOH)
Solvent Methanol (for NaOMe) or Water/Dioxane (for NaOH)
Temperature 100-150 °C (in a sealed tube or under pressure)
Reaction Time 12-24 hours
Work-up Cooling, neutralization, extraction with an organic solvent, washing, drying, and solvent removal.
Purification Column chromatography or distillation.

Expected Products: 4-Chloro-2-ethyl-1-methoxybenzene (if fluorine is substituted) or 2-Ethyl-1-fluoro-4-methoxybenzene (if chlorine is substituted).

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NAS_Mechanism Substrate This compound Intermediate Meisenheimer-like Intermediate Substrate->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., MeO⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product - Leaving Group LeavingGroup Leaving Group (F⁻ or Cl⁻) Intermediate->LeavingGroup

Figure 3: Simplified representation of a nucleophilic aromatic substitution pathway.

Side-Chain Reactions

The ethyl group of this compound is susceptible to reactions at the benzylic position.

Benzylic Bromination

Benzylic bromination occurs via a free-radical mechanism and selectively introduces a bromine atom at the carbon adjacent to the aromatic ring.

Table 7: Proposed Experimental Protocol for Benzylic Bromination

ParameterRecommended Condition
Reagents N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or AIBN (initiator)
Solvent Carbon tetrachloride (CCl₄) or Acetonitrile
Conditions Reflux with irradiation from a sunlamp or UV lamp
Reaction Time 1-4 hours
Work-up Cooling, filtration of succinimide, washing the filtrate, drying, and solvent removal.
Purification Distillation or column chromatography.

Expected Product: 1-(1-Bromoethyl)-4-chloro-2-ethyl-1-fluorobenzene.

Oxidation

The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Table 8: Proposed Experimental Protocol for Side-Chain Oxidation

ParameterRecommended Condition
Reagents Potassium permanganate (KMnO₄) or Sodium dichromate (Na₂Cr₂O₇) in sulfuric acid
Solvent Water, often with a co-solvent like pyridine or acetone
Temperature Reflux
Reaction Time 4-12 hours
Work-up Quenching of excess oxidant, filtration of manganese dioxide (if using KMnO₄), acidification to precipitate the carboxylic acid, followed by filtration or extraction.
Purification Recrystallization.

Expected Product: 4-Chloro-2-fluoro-6-methylbenzoic acid.

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Side_Chain_Reactions Start This compound Bromination Benzylic Bromination (NBS, initiator, light) Start->Bromination Oxidation Side-Chain Oxidation (KMnO₄, heat) Start->Oxidation Product_Br 1-(1-Bromoethyl)-4-chloro- 2-ethyl-1-fluorobenzene Bromination->Product_Br Product_COOH 4-Chloro-2-fluoro- 6-methylbenzoic acid Oxidation->Product_COOH

Figure 4: Overview of potential side-chain reactions.

Conclusion

This technical guide provides a foundational framework for the initial reactivity screening of this compound. The predicted reactivity suggests that the compound will undergo electrophilic aromatic substitution at the positions ortho and para to the ethyl group, and meta to the fluorine and chlorine atoms. Side-chain reactions at the benzylic position of the ethyl group are also anticipated. Nucleophilic aromatic substitution is expected to be challenging but may be possible under forcing conditions. The provided experimental protocols, derived from reactions of analogous compounds, offer a starting point for laboratory investigations. It is crucial to monitor all reactions carefully and characterize the products thoroughly using modern analytical techniques to confirm their structures and determine reaction outcomes.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This powerful reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[3] Its broad utility stems from mild reaction conditions, the commercial availability and low toxicity of boronic acids, and the ease of removal of inorganic by-products.[2]

This document provides detailed application notes and protocols for the Suzuki coupling reaction using 4-Chloro-2-ethyl-1-fluorobenzene as a key building block. The resulting 2-ethyl-4-aryl-1-fluorobenzene derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine ligands, have made their use in Suzuki couplings routine.[3][5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][5] The reaction is typically carried out in the presence of a base, which is crucial for the activation of the organoboron compound to facilitate transmetalation.[6]

Application Data

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl chlorides, which can be adapted for this compound. The data is compiled from various sources and represents a starting point for optimization.

Aryl Chloride SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O1001895Adapted from[5]
4-Chloroanisole4-Methylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O801288Adapted from[7][8]
1-Chloro-4-nitrobenzenePhenylboronic acidPd/C (5)-Na₂CO₃DMF/H₂O100492Adapted from[9][10]
Generic Aryl ChlorideThiophene-2-boronic acidPd(OAc)₂ (0.1-1)-K₂CO₃n-Butanol/H₂O1001~99Adapted from[11]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd/C) (0.1 - 5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (0.2 - 10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) (2 - 3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, n-Butanol)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, 3.0 mmol) followed by the solvent system (e.g., a 4:1 mixture of Toluene and water, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArylHalide Ar-X (this compound) ArylHalide->ArPdX BoronicAcid Ar'-B(OH)₂ BoronicAcid->ArPdX Base Base Base->BoronicAcid

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: This compound, Boronic Acid, Catalyst, Ligand start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_reagents Add Base and Solvent inert->add_reagents reaction Heat and Stir add_reagents->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product: 2-ethyl-4-aryl-1-fluorobenzene purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Safety

  • Low Yields: If yields are low, consider increasing the catalyst/ligand loading, screening different bases or solvents, or increasing the reaction temperature. Ensure all reagents are pure and the solvent is anhydrous. The use of more active palladium catalysts or ligands specifically designed for aryl chlorides may be beneficial.[5]

  • Safety: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE). Reactions should be conducted under an inert atmosphere to prevent catalyst deactivation and potential side reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-ethyl-4-aryl-1-fluorobenzene derivatives from this compound. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science.

References

Application of 4-Chloro-2-ethyl-1-fluorobenzene in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 4-Chloro-2-ethyl-1-fluorobenzene has emerged as a critical starting material in the synthesis of a new generation of targeted therapeutics. This versatile chemical intermediate is instrumental in the development of novel drug candidates, particularly in the fields of oncology and pain management. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, outlining its use in the synthesis of Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) inhibitors and voltage-gated sodium channel (Nav1.7) inhibitors.

Introduction

This compound, with its distinct substitution pattern on the benzene ring, offers a unique combination of reactivity and structural features that are highly desirable in medicinal chemistry. The presence of chloro, fluoro, and ethyl groups allows for selective functionalization and the introduction of pharmacophoric elements essential for biological activity. Its primary application lies in its role as a key building block for complex heterocyclic and aromatic systems that form the core of modern pharmaceuticals.[1]

Application in the Synthesis of SGK-1 Inhibitors for Cancer Therapy

Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) is a key component of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[2][3] SGK-1 promotes tumor cell growth, proliferation, and survival, making it an attractive target for cancer therapy.[1][2][3] The synthesis of pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives as potent SGK-1 inhibitors has been reported, with this compound serving as a crucial starting material.

Synthetic Overview

The general synthetic approach involves the transformation of this compound into a key amine intermediate, which is then elaborated to construct the pyrazolopyrimidine core. Subsequent sulfonylation and functional group manipulations lead to the final SGK-1 inhibitor.

SGK1_Synthesis_Workflow A This compound B Nitration A->B C Nitro Intermediate B->C D Reduction C->D E 4-Chloro-2-ethyl-5-fluoroaniline (Key Intermediate) D->E F Cyclization Reactions E->F G Pyrazolopyrimidine Core F->G H Sulfonylation G->H I Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide (SGK-1 Inhibitor) H->I

Caption: General workflow for the synthesis of SGK-1 inhibitors.

Experimental Protocol: Synthesis of 4-Chloro-2-ethyl-5-fluoroaniline (Key Intermediate)

This protocol describes the initial steps to convert this compound into the corresponding aniline, a critical building block.

Step 1: Nitration

  • To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid (1.1 eq).

  • Maintain the temperature at 0-5°C and stir for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the nitro intermediate.

Step 2: Reduction

  • Dissolve the nitro intermediate (1.0 eq) in ethanol.

  • Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water.

  • Heat the mixture to reflux and stir for 4 hours.

  • Filter the hot solution through celite and concentrate the filtrate.

  • Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 4-Chloro-2-ethyl-5-fluoroaniline.

Reaction Starting Material Reagents Conditions Yield
NitrationThis compoundFuming HNO₃, H₂SO₄0-5°C, 2h~90%
ReductionNitro intermediateFe, NH₄Cl, Ethanol/H₂OReflux, 4h~85%

Table 1: Summary of reaction conditions and yields for the synthesis of the key aniline intermediate.

SGK-1 Signaling Pathway

SGK-1 is activated downstream of PI3K and mTORC2. Upon activation, it phosphorylates multiple downstream targets, leading to the inhibition of apoptosis and promotion of cell proliferation.

SGK1_Signaling_Pathway PI3K PI3K SGK1 SGK-1 PI3K->SGK1 mTORC2 mTORC2 mTORC2->SGK1 Proliferation Cell Proliferation & Survival SGK1->Proliferation Apoptosis Inhibition of Apoptosis SGK1->Apoptosis Inhibitor SGK-1 Inhibitor Inhibitor->SGK1

Caption: Simplified SGK-1 signaling pathway and the point of inhibition.

Application in the Synthesis of Nav1.7 Inhibitors for Pain Management

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[4][5][6] It is preferentially expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[4][7] this compound is a key precursor for the synthesis of potent and selective Nav1.7 inhibitors.

Synthetic Overview

The synthesis of Nav1.7 inhibitors often involves the construction of a bi-aryl or an ether-linked aromatic system. This compound can be functionalized to introduce a reactive handle, such as a boronic acid or a phenol, to enable cross-coupling reactions.

Nav17_Synthesis_Workflow A This compound B Functionalization (e.g., Borylation or Hydroxylation) A->B C Functionalized Intermediate B->C E Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) C->E D Coupling Partner D->E F Bi-aryl or Ether-linked Core E->F G Further Elaboration F->G H Nav1.7 Inhibitor G->H

Caption: General workflow for the synthesis of Nav1.7 inhibitors.

Experimental Protocol: Suzuki Coupling for Bi-aryl Core Synthesis

This protocol outlines a general procedure for a Suzuki coupling reaction to form a bi-aryl scaffold, a common core in Nav1.7 inhibitors.

  • To a degassed mixture of the boronic acid derivative of this compound (1.0 eq), an appropriate aryl halide coupling partner (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent (e.g., dioxane/water), add a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100°C for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the bi-aryl compound.

Reaction Reactants Catalyst/Base Conditions Yield
Suzuki CouplingBoronic acid derivative, Aryl halidePd(PPh₃)₄, K₂CO₃90-100°C, 12h70-95%

Table 2: Typical conditions and yields for Suzuki coupling in Nav1.7 inhibitor synthesis.

Nav1.7 Signaling in Pain Perception

Nav1.7 channels are located at the nerve endings of peripheral sensory neurons. Upon a noxious stimulus, these channels open, leading to an influx of sodium ions and the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain.

Nav17_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Stimulus Noxious Stimulus Nociceptor Nociceptor Terminal Stimulus->Nociceptor Nav17 Nav1.7 Channel Nociceptor->Nav17 Na_Influx Na+ Influx Nav17->Na_Influx AP Action Potential Na_Influx->AP Pain_Perception Pain Perception AP->Pain_Perception Signal Transmission Inhibitor Nav1.7 Inhibitor Inhibitor->Nav17

Caption: Role of Nav1.7 in the pain signaling pathway.

Conclusion

This compound is a valuable and versatile building block in modern pharmaceutical synthesis. Its application in the development of targeted therapies for cancer and pain demonstrates its significance in addressing unmet medical needs. The provided protocols and data serve as a foundational guide for researchers aiming to leverage this key intermediate in their drug discovery and development programs.

References

Application Notes and Protocols for the Nitration of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the electrophilic aromatic nitration of 4-Chloro-2-ethyl-1-fluorobenzene. The nitration of substituted aromatic rings is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group, which can be further transformed into other functional groups like amines. The directing effects of the existing substituents (Chloro, Ethyl, and Fluoro) will influence the regioselectivity of the nitration. Based on the principles of electrophilic aromatic substitution, the fluorine and chlorine atoms are ortho-, para-directing deactivators, while the ethyl group is an ortho-, para-directing activator. The interplay of these groups will likely lead to a mixture of isomers. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Safety Precautions

Extreme caution is required when handling the reagents for this protocol.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times. An emergency eyewash station and safety shower should be readily accessible.

  • Reagent Handling:

    • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact with skin or eyes. Reacts exothermically with water.

    • Concentrated Nitric Acid (HNO₃): Highly corrosive, a strong oxidizing agent, and toxic. Causes severe burns and can be fatal if inhaled or ingested.

    • Nitrated Products: Nitrated aromatic compounds are often toxic and can be explosive. Handle with care and avoid heat, shock, and friction.

  • Reaction Quenching: The reaction is quenched by pouring the acidic mixture onto ice. This must be done slowly and carefully to control the exothermic reaction.

Experimental Protocol

Materials and Equipment:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (optional)

  • NMR tubes, solvents (e.g., CDCl₃) for analysis

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add a pre-determined amount of concentrated sulfuric acid. Once the sulfuric acid has cooled to 0-5 °C, slowly add an equimolar amount of concentrated nitric acid dropwise via a dropping funnel while maintaining the temperature below 10 °C. This mixture should be prepared fresh before use.

  • Reaction Setup: In a separate round-bottom flask, dissolve this compound in a minimal amount of a suitable inert solvent if necessary (e.g., dichloromethane), although the reaction can often be run neat. Cool this flask in an ice bath to 0-5 °C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of this compound. The temperature of the reaction mixture should be carefully monitored and maintained between 0-10 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC if possible.

  • Work-up:

    • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt completely.

    • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers in a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product will likely be a mixture of regioisomers. Purification can be achieved by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified product(s) should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm the structure and assess purity.

Data Presentation

The following table summarizes typical reaction conditions for the nitration of related halogenated aromatic compounds, which can serve as a starting point for optimizing the nitration of this compound.

SubstrateNitrating AgentTemperature (°C)Reaction Time (h)Major ProductsReference
FluorobenzeneHNO₃ / H₂SO₄0 - 101p-nitrofluorobenzene, o-nitrofluorobenzene[1]
ChlorobenzeneHNO₃ / H₂SO₄20 - 301.5p-nitrochlorobenzene, o-nitrochlorobenzene[2]
2-chloro-4-fluorotolueneMixed AcidLow Temp.-2-chloro-4-fluoro-5-nitro-toluene[3]
2-chloro-4-fluorobenzoic acidMixed Acid--2-chloro-4-fluoro-5-nitrobenzoic acid[4]

Experimental Workflow Diagram

Nitration_Workflow Workflow for the Nitration of this compound A Reagent Preparation: - Prepare Nitrating Mixture (HNO3/H2SO4) - Prepare Substrate Solution B Nitration Reaction: - Cool Substrate to 0-5 °C - Add Nitrating Mixture Dropwise - Monitor Reaction A->B 1. Reaction C Reaction Quench: - Pour Reaction Mixture onto Ice B->C 2. Quenching D Work-up: - Extraction with Organic Solvent - Washing (H2O, NaHCO3, Brine) - Drying C->D 3. Isolation E Purification: - Solvent Removal - Column Chromatography D->E 4. Purification F Product Characterization: - NMR - IR - Mass Spectrometry E->F 5. Analysis

References

The Role of 4-Chloro-2-ethyl-1-fluorobenzene in Agrochemical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloro-2-ethyl-1-fluorobenzene is a halogenated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring chloro, ethyl, and fluoro groups on a benzene ring, makes it a valuable precursor for the development of novel agrochemicals, including herbicides, fungicides, and pesticides. The presence of the fluorine atom, in particular, can significantly influence the physicochemical and biological properties of the final active ingredient, often leading to enhanced efficacy, metabolic stability, and target specificity. This document explores the potential applications of this compound in the agrochemical industry, providing a theoretical framework for its utilization in the synthesis of new crop protection agents.

While specific, publicly available examples of commercial agrochemicals synthesized directly from this compound are not readily found in the literature, its structural motifs are present in several classes of active compounds. This suggests its potential as a key intermediate. The following sections will detail hypothetical synthetic routes and the biological rationale for using this building block in the creation of new agrochemicals.

Potential Application in Herbicide Synthesis

Substituted anilines and acetamides are well-established pharmacophores in herbicide chemistry. This compound can be readily converted to the corresponding aniline derivative, 4-chloro-2-ethyl-5-fluoroaniline, which can then be further elaborated into herbicidally active molecules.

Hypothetical Synthesis of a Phenylacetamide Herbicide

A plausible synthetic route to a novel phenylacetamide herbicide is outlined below. This class of herbicides is known to inhibit very-long-chain fatty acid synthesis in susceptible plants.

Experimental Protocol:

  • Nitration of this compound: A mixture of this compound (1.0 eq) is added dropwise to a stirred solution of concentrated nitric acid (2.0 eq) and concentrated sulfuric acid (2.0 eq) at 0-5 °C. The reaction mixture is stirred for 2 hours at this temperature and then allowed to warm to room temperature and stirred for an additional 4 hours. The mixture is then poured onto ice water, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield 4-Chloro-2-ethyl-1-fluoro-5-nitrobenzene.

  • Reduction to 4-Chloro-2-ethyl-5-fluoroaniline: The nitrated intermediate (1.0 eq) is dissolved in ethanol, and stannous chloride dihydrate (3.0 eq) is added. The mixture is heated to reflux for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is treated with a sodium hydroxide solution to precipitate the aniline. The product is then extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-Chloro-2-ethyl-5-fluoroaniline.

  • Acetamide Formation: To a solution of 4-Chloro-2-ethyl-5-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield N-(4-chloro-2-ethyl-5-fluorophenyl)-2-chloroacetamide.

Quantitative Data (Hypothetical):

StepProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
1. Nitration4-Chloro-2-ethyl-1-fluoro-5-nitrobenzeneC₈H₇ClFNO₂203.608598
2. Reduction4-Chloro-2-ethyl-5-fluoroanilineC₈H₉ClFN173.629099
3. Acetamide FormationN-(4-chloro-2-ethyl-5-fluorophenyl)-2-chloroacetamideC₁₀H₁₀Cl₂FNO250.098097

Logical Workflow for Phenylacetamide Herbicide Synthesis:

G A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 4-Chloro-2-ethyl-1-fluoro-5-nitrobenzene B->C D Reduction (SnCl2, HCl) C->D Step 2 E 4-Chloro-2-ethyl-5-fluoroaniline D->E F Acetylation (Chloroacetyl chloride) E->F Step 3 G N-(4-chloro-2-ethyl-5-fluorophenyl) -2-chloroacetamide (Herbicide) F->G

Caption: Synthetic pathway from this compound to a hypothetical phenylacetamide herbicide.

Potential Application in Fungicide Synthesis

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. The 4-chloro-2-ethylphenyl moiety can be incorporated into the toxophore of these fungicides.

Hypothetical Synthesis of a Pyrazole Carboxamide Fungicide

The synthesis would involve the coupling of a pyrazole carboxylic acid with an aniline derived from this compound.

Experimental Protocol:

  • Synthesis of 4-Chloro-2-ethyl-5-fluoroaniline: This intermediate is synthesized as described in the herbicide synthesis section (Nitration followed by Reduction).

  • Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride: This is a common intermediate in the synthesis of many commercial SDHI fungicides and can be prepared according to literature methods.

  • Amide Coupling: To a solution of 4-Chloro-2-ethyl-5-fluoroaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous toluene, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) is added dropwise. The mixture is heated to 80 °C for 8 hours. After cooling, the reaction mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over magnesium sulfate and concentrated. The resulting solid is recrystallized from ethanol to afford the target fungicide, N-(4-chloro-2-ethyl-5-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Quantitative Data (Hypothetical):

StepProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
1. Amide CouplingN-(4-chloro-2-ethyl-5-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideC₁₄H₁₁ClF₄N₃O363.717598

Signaling Pathway: Mode of Action of SDHI Fungicides

Succinate dehydrogenase (also known as Complex II) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex, blocking the oxidation of succinate to fumarate. This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 TCA Cycle ComplexI Complex I ComplexII Complex II (Succinate Dehydrogenase) ComplexIII Complex III ComplexII->ComplexIII Electron Transfer Fumarate Fumarate ComplexII->Fumarate ATP ATP Production ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Oxidation SDHI Pyrazole Carboxamide Fungicide (e.g., N-(4-chloro-2-ethyl-5-fluorophenyl)-...) SDHI->ComplexII Inhibition CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to

Caption: Inhibition of the mitochondrial respiratory chain by pyrazole carboxamide fungicides (SDHIs).

While direct synthetic routes from this compound to commercially named agrochemicals are not extensively documented in public literature, its chemical structure represents a valuable synthon for the creation of new active ingredients. The hypothetical examples provided for a novel herbicide and fungicide illustrate plausible pathways for its application. The presence of the ethyl and fluoro substituents on the phenyl ring can be strategically utilized to fine-tune the biological activity and pharmacokinetic properties of the resulting agrochemicals. Further research and development in this area could lead to the discovery of new and effective crop protection solutions.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Chloro-2-ethyl-1-fluorobenzene as a key building block. This versatile substrate allows for the introduction of a wide range of functionalities, making it a valuable component in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following protocols detail common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig Amination, Sonogashira, and Heck—as applied to this compound. The electron-withdrawing nature of the fluorine atom and the steric hindrance from the ethyl group can influence reactivity, and the provided conditions are optimized for the successful transformation of this substrate.

General Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling reactions described in these notes.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas (Ar/N2) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.

Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_add Ar-Pd(II)-Cl(L2) pd0->pd2_add Oxidative Addition (Ar-Cl) pd2_trans Ar-Pd(II)-Ar'(L2) pd2_add->pd2_trans Transmetalation (Ar'B(OH)2, Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol

Reaction Scheme:

This compound + Arylboronic acid → 4-Aryl-2-ethyl-1-fluorobenzene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound158.601.01.0
Arylboronic acid-1.21.2
Pd(OAc)₂224.500.020.02
SPhos410.510.040.04
K₃PO₄212.272.02.0
Toluene/H₂O (4:1)-5 mL-

Procedure:

  • To a flame-dried Schlenk tube, add this compound (159 mg, 1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-ethyl-1-fluorobenzene.

Expected Yield: 75-95% (Varies depending on the arylboronic acid used).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds, allowing for the synthesis of arylamines.[1][2]

Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd2_add Ar-Pd(II)-Cl(L2) pd0->pd2_add Oxidative Addition (Ar-Cl) pd2_amine [Ar-Pd(II)-NR'R''(L2)] pd2_add->pd2_amine Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amine->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

Reaction Scheme:

This compound + Amine → N-Aryl-4-amino-2-ethyl-1-fluorobenzene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound158.601.01.0
Amine (e.g., Morpholine)87.121.21.2
Pd₂(dba)₃915.720.010.01
XPhos476.650.040.04
NaOt-Bu96.101.41.4
Toluene-5 mL-

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOt-Bu (135 mg, 1.4 mmol).

  • Add this compound (159 mg, 1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-4-amino-2-ethyl-1-fluorobenzene.

Expected Yield: 80-98% (Varies depending on the amine used).

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[1]

Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L2 pd2_add Ar-Pd(II)-Cl(L2) pd0->pd2_add Oxidative Addition (Ar-Cl) pd2_alkyne Ar-Pd(II)-C≡CR(L2) pd2_add->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_cycle Copper Cycle: Cu(I)-C≡CR formation cu_cycle->pd2_add

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Experimental Protocol

Reaction Scheme:

This compound + Terminal Alkyne → 2-Ethyl-1-fluoro-4-(alkynyl)benzene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound158.601.01.0
Terminal Alkyne (e.g., Phenylacetylene)102.131.21.2
Pd(PPh₃)₂Cl₂701.900.030.03
CuI190.450.060.06
Triethylamine (Et₃N)101.193.03.0
THF-5 mL-

Procedure:

  • To a Schlenk tube, add this compound (159 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed THF (5 mL), triethylamine (0.42 mL, 3.0 mmol), and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at 60 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford the desired 2-ethyl-1-fluoro-4-(alkynyl)benzene.

Expected Yield: 70-90% (Varies depending on the alkyne used).

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[3]

Catalytic Cycle

Heck_Cycle pd0 Pd(0)L2 pd2_add Ar-Pd(II)-Cl(L2) pd0->pd2_add Oxidative Addition (Ar-Cl) pd2_insert RCH2-CH(Ar)Pd(II)Cl(L2) pd2_add->pd2_insert Carbopalladation (Alkene) pd2_insert->pd0 β-Hydride Elimination & Base (Substituted Alkene)

Caption: Catalytic cycle for the Heck reaction.

Experimental Protocol

Reaction Scheme:

This compound + Alkene → 4-Alkenyl-2-ethyl-1-fluorobenzene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound158.601.01.0
Alkene (e.g., Styrene)104.151.51.5
Pd(OAc)₂224.500.020.02
P(o-tolyl)₃304.370.040.04
Triethylamine (Et₃N)101.192.02.0
DMF-5 mL-

Procedure:

  • To a sealed tube, add this compound (159 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tolyl)₃ (12.2 mg, 0.04 mmol).

  • Add anhydrous DMF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 24-48 hours.

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-alkenyl-2-ethyl-1-fluorobenzene.

Expected Yield: 60-85% (Varies depending on the alkene used).

Summary of Reaction Conditions

Reaction TypePalladium CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10075-95
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOt-BuToluene11080-98
Sonogashira Pd(PPh₃)₂Cl₂PPh₃ (in complex)Et₃NTHF6070-90
Heck Pd(OAc)₂P(o-tolyl)₃Et₃NDMF12060-85

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary depending on the specific coupling partners and laboratory setup. It is recommended to perform small-scale test reactions to optimize conditions for each specific transformation. Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Synthesis of Novel Benzoxazoles from 4-Chloro-2-ethyl-1-fluorobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel benzoxazole derivatives, starting from the readily available chemical intermediate, 4-Chloro-2-ethyl-1-fluorobenzene. Benzoxazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them valuable scaffolds in drug discovery and development.

This protocol outlines a reliable four-step synthetic pathway involving nitration, nucleophilic aromatic substitution, reduction, and cyclization. Detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow are provided to facilitate the successful synthesis and exploration of new chemical entities based on the benzoxazole core.

Synthetic Pathway Overview

The overall synthetic strategy to convert this compound into a functionalized benzoxazole is depicted below. This multi-step process is designed to introduce the necessary functional groups for the final heterocycle formation in a controlled manner.

Synthetic Pathway A This compound B 5-Chloro-3-ethyl-2-fluoro-1-nitrobenzene A->B Nitration C 4-Chloro-2-ethyl-6-nitrophenol B->C Hydrolysis (SNAr) D 6-Amino-4-chloro-2-ethylphenol C->D Reduction E 7-Chloro-5-ethyl-2-substituted-benzoxazole D->E Cyclization

Caption: Overall synthetic workflow from the starting material to the final benzoxazole product.

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for each step in the synthesis of a representative benzoxazole derivative. This data is compiled from literature precedents on similar substrates and should be considered as a guideline for optimization.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1NitrationFuming HNO₃Acetic Anhydride-15 to -52-560-70
2HydrolysisNaOH or KOHDMSO/Water100-1504-870-80
3ReductionFe powder, NH₄ClEthanol/WaterReflux2-490-98
4CyclizationR-CHO, p-TSATolueneReflux6-1280-95

Experimental Protocols

Detailed methodologies for each key experimental step are provided below. Standard laboratory safety precautions should be followed at all times.

Step 1: Nitration of this compound

This procedure describes the introduction of a nitro group onto the aromatic ring, a crucial step for subsequent functionalization.

Workflow:

Nitration Workflow Start Start: This compound Reagents Reagents: Fuming HNO₃ Acetic Anhydride Start->Reagents 1. Add Reaction Reaction: -15 to -5 °C, 2-5 h Reagents->Reaction 2. Control Temp. Workup Work-up: Quench with ice-water Filter solid Reaction->Workup 3. Process Product Product: 5-Chloro-3-ethyl-2-fluoro-1-nitrobenzene Workup->Product 4. Isolate

Caption: Step-by-step workflow for the nitration reaction.

Protocol:

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, cool fuming nitric acid (5.0-8.0 molar equivalents) to -15 °C.

  • Slowly add this compound (1.0 molar equivalent) dropwise to the cooled nitric acid, ensuring the temperature is maintained between -15 and -5 °C.

  • After the addition is complete, stir the reaction mixture at -15 to -5 °C for 2-5 hours.

  • Carefully quench the reaction by pouring the mixture into ice water with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to obtain 5-Chloro-3-ethyl-2-fluoro-1-nitrobenzene.

Step 2: Nucleophilic Aromatic Substitution (Hydrolysis)

This step involves the substitution of the fluoride atom with a hydroxyl group, facilitated by the electron-withdrawing nitro group.

Workflow:

Hydrolysis Workflow Start Start: 5-Chloro-3-ethyl-2-fluoro-1-nitrobenzene Reagents Reagents: NaOH or KOH DMSO/Water Start->Reagents 1. Dissolve Reaction Reaction: 100-150 °C, 4-8 h Reagents->Reaction 2. Heat Workup Work-up: Acidify with HCl Extract with EtOAc Reaction->Workup 3. Process Product Product: 4-Chloro-2-ethyl-6-nitrophenol Workup->Product 4. Isolate

Caption: Step-by-step workflow for the hydrolysis reaction.

Protocol:

  • Dissolve 5-Chloro-3-ethyl-2-fluoro-1-nitrobenzene (1.0 molar equivalent) in a mixture of DMSO and water.

  • Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 molar equivalents).

  • Heat the reaction mixture to 100-150 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chloro-2-ethyl-6-nitrophenol.

Step 3: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine, forming the key 2-aminophenol intermediate.

Workflow:

Reduction Workflow Start Start: 4-Chloro-2-ethyl-6-nitrophenol Reagents Reagents: Fe powder, NH₄Cl Ethanol/Water Start->Reagents 1. Suspend Reaction Reaction: Reflux, 2-4 h Reagents->Reaction 2. Heat Workup Work-up: Filter through Celite Concentrate filtrate Reaction->Workup 3. Process Product Product: 6-Amino-4-chloro-2-ethylphenol Workup->Product 4. Isolate

Caption: Step-by-step workflow for the reduction reaction.

Protocol:

  • In a round-bottom flask, suspend 4-Chloro-2-ethyl-6-nitrophenol (1.0 molar equivalent) in a mixture of ethanol and water (1:1).

  • Add iron powder (5.0 molar equivalents) and ammonium chloride (5.2 molar equivalents).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous solution can be used directly in the next step or the product can be extracted with ethyl acetate, dried, and concentrated to yield 6-Amino-4-chloro-2-ethylphenol.[1]

Step 4: Cyclization to Form the Benzoxazole Ring

This final step involves the condensation of the 2-aminophenol with an aldehyde to form the benzoxazole heterocycle.

Workflow:

Cyclization Workflow Start Start: 6-Amino-4-chloro-2-ethylphenol Reagents Reagents: Aldehyde (R-CHO) p-TSA (cat.) Toluene Start->Reagents 1. Combine Reaction Reaction: Reflux, 6-12 h (Dean-Stark trap) Reagents->Reaction 2. Heat Workup Work-up: Wash with NaHCO₃ Purify by chromatography Reaction->Workup 3. Process Product Product: 7-Chloro-5-ethyl-2-substituted-benzoxazole Workup->Product 4. Isolate

Caption: Step-by-step workflow for the cyclization reaction.

Protocol:

  • To a solution of 6-Amino-4-chloro-2-ethylphenol (1.0 molar equivalent) in toluene, add the desired aldehyde (1.1 molar equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 molar equivalents).

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and stir for 6-12 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-Chloro-5-ethyl-2-substituted-benzoxazole.[2][3]

References

Application Notes and Protocols: Regioselective Lithiation of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the directed ortho-lithiation of 4-chloro-2-ethyl-1-fluorobenzene. The fluorine substituent directs the lithiation to the adjacent C2 position, enabling the regioselective introduction of an electrophile. This protocol focuses on the subsequent carboxylation to synthesize 2-chloro-4-ethyl-6-fluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The procedure is based on established principles of directed ortho-metalation (DoM), a powerful tool for the functionalization of aromatic rings.[1][2][3][4][5]

Introduction

Directed ortho-metalation (DoM) is a widely utilized strategy in organic synthesis for the regioselective functionalization of aromatic compounds.[1][3][4][5] The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles. Halogens, particularly fluorine, can serve as effective bien que modestes directeurs de métallation.

In the case of this compound, the fluorine atom at the C1 position directs the lithiation to the C2 position. The presence of the chloro and ethyl groups influences the electronic environment of the aromatic ring, but the directing effect of fluorine is predominant under kinetically controlled conditions. This application note details a robust protocol for this transformation, followed by quenching with carbon dioxide to yield the corresponding benzoic acid.

Key Reaction Parameters

The success of the lithiation of this compound is dependent on several critical parameters. The following table summarizes the recommended conditions based on analogous reactions and general principles of DoM.

ParameterRecommended Value/ConditionNotes
Lithiation Reagent n-Butyllithium (n-BuLi)A strong, non-hindered base is optimal for this transformation.
Solvent Anhydrous Tetrahydrofuran (THF)Etheral solvents are crucial for solvating the organolithium reagent. Anhydrous conditions are essential to prevent quenching of the base.
Temperature -78 °C (Dry ice/acetone bath)Low temperature is critical to prevent side reactions, such as benzyne formation, and to ensure regioselectivity.
Molar Ratio (Substrate:n-BuLi) 1 : 1.1 - 1.3A slight excess of the lithiating agent is used to ensure complete deprotonation.
Reaction Time (Lithiation) 1 - 2 hoursSufficient time should be allowed for the deprotonation to go to completion.
Electrophile Solid Carbon Dioxide (Dry Ice)A readily available and efficient electrophile for carboxylation.
Work-up Acidic (e.g., aq. HCl)To protonate the carboxylate and facilitate extraction.

Experimental Protocol

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Anhydrous Tetrahydrofuran (THF)

  • Solid Carbon Dioxide (Dry Ice)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of inert gas (Argon or Nitrogen).

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add this compound (1.0 eq).

    • Dissolve the substrate in anhydrous THF (approximately 0.2 M concentration).

  • Lithiation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 - 1.3 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation (Quenching):

    • In a separate flask, crush an excess of dry ice into a fine powder.

    • Carefully and quickly, transfer the cold reaction mixture via cannula onto the crushed dry ice.

    • Allow the mixture to warm to room temperature with stirring.

  • Work-up and Extraction:

    • Once at room temperature, quench the reaction mixture with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude 2-chloro-4-ethyl-6-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental procedure.

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_substrate Add this compound and Anhydrous THF setup->add_substrate cool Cool to -78 °C add_substrate->cool add_nBuLi Add n-BuLi (1.1 - 1.3 eq) cool->add_nBuLi stir_lithiation Stir for 1-2 h at -78 °C add_nBuLi->stir_lithiation quench Quench with Excess Dry Ice stir_lithiation->quench warm Warm to Room Temperature quench->warm acidify Acidify with 1 M HCl warm->acidify extract Extract with Diethyl Ether acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Recrystallization or Chromatography) dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the lithiation and carboxylation of this compound.

Reaction Mechanism

The underlying mechanism of this reaction is a directed ortho-metalation.

References

Application Note: 4-Chloro-2-ethyl-1-fluorobenzene as a Versatile Precursor for Novel Biphenyl-Based Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed application for 4-Chloro-2-ethyl-1-fluorobenzene as a key starting material in the synthesis of novel biphenyl-based liquid crystals. While direct literature for this specific precursor in liquid crystal synthesis is not prevalent, its structural motifs suggest its potential in creating liquid crystalline materials with desirable properties, such as a stable nematic phase. This application note provides a detailed, albeit theoretical, multi-step synthetic protocol for a hypothetical 4'-substituted-3-ethyl-4-fluorobiphenyl liquid crystal, leveraging established methodologies such as the Suzuki-Miyaura cross-coupling reaction. All quantitative data is summarized for clarity, and a comprehensive experimental protocol is provided.

Introduction

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Their unique ability to be manipulated by electric fields makes them indispensable in display technologies. The molecular structure of a liquid crystal is paramount to its physical properties, including its mesophase behavior, clearing point, and dielectric anisotropy. Biphenyl-based molecules are a cornerstone in the design of calamitic (rod-shaped) liquid crystals, often exhibiting the nematic phase crucial for many display applications.

The introduction of halogen atoms, particularly fluorine, into the molecular core can significantly influence the material's properties, often leading to a lower melting point, a broader nematic range, and altered dielectric anisotropy. This compound presents an interesting starting material, offering multiple reaction sites for the construction of a biphenyl core and subsequent functionalization to tailor its liquid crystalline properties. This application note proposes a synthetic route to a novel liquid crystal, 4'-(pentyloxy)-3-ethyl-4-fluorobiphenyl, to demonstrate the potential utility of this compound in this field.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from this compound. The key step is a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core.

Synthetic_Pathway This compound This compound Intermediate_1 2-Ethyl-4-fluorophenylboronic acid This compound->Intermediate_1 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. HCl(aq) Final_Product 4'-(Pentyloxy)-3-ethyl-4-fluorobiphenyl Intermediate_1->Final_Product Suzuki Coupling Pd(PPh3)4, K2CO3 Toluene/H2O Intermediate_2 4-(Pentyloxy)bromobenzene Intermediate_2->Final_Product

Caption: Proposed synthetic pathway for 4'-(Pentyloxy)-3-ethyl-4-fluorobiphenyl.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-4-fluorophenylboronic acid (Intermediate 1)

This step involves the conversion of the chloro-substituent to a boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

  • Materials:

    • This compound

    • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

    • Triisopropyl borate (B(OiPr)3)

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (HCl), 2 M aqueous solution

    • Diethyl ether

    • Magnesium sulfate (MgSO4)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1 equivalent) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

    • Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 2 M HCl at 0 °C until the solution is acidic.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Remove the solvent under reduced pressure to yield the crude boronic acid. The product can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate).

Step 2: Synthesis of 4-(Pentyloxy)bromobenzene (Intermediate 2)

This intermediate is prepared via a standard Williamson ether synthesis.

  • Materials:

    • 4-Bromophenol

    • 1-Bromopentane

    • Potassium carbonate (K2CO3)

    • Acetone

  • Procedure:

    • To a round-bottom flask, add 4-bromophenol (1 equivalent), 1-bromopentane (1.2 equivalents), and potassium carbonate (2 equivalents) in acetone.

    • Reflux the mixture for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the solid.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution and then with brine.

    • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain the product.

Step 3: Suzuki-Miyaura Coupling to Synthesize 4'-(Pentyloxy)-3-ethyl-4-fluorobiphenyl (Final Product)

This is the key bond-forming reaction to create the biphenyl core.

  • Materials:

    • 2-Ethyl-4-fluorophenylboronic acid (Intermediate 1)

    • 4-(Pentyloxy)bromobenzene (Intermediate 2)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

    • Potassium carbonate (K2CO3)

    • Toluene

    • Water

  • Procedure:

    • In a round-bottom flask, combine 2-Ethyl-4-fluorophenylboronic acid (1 equivalent), 4-(Pentyloxy)bromobenzene (1.1 equivalents), and potassium carbonate (2 equivalents).

    • Add a mixture of toluene and water (e.g., 4:1 v/v).

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Add the palladium catalyst, Pd(PPh3)4 (e.g., 2-5 mol%).

    • Heat the mixture to reflux (around 90-100 °C) and stir under an argon atmosphere for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final liquid crystal product.

Data Presentation

Table 1: Summary of Compounds and Expected Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected Physical State at RTExpected Mesophase
This compound
alt text
C8H8ClF158.60Liquid-
2-Ethyl-4-fluorophenylboronic acid
alt text
C8H10BFO2167.97Solid-
4-(Pentyloxy)bromobenzene
alt text
C11H15BrO243.14Liquid-
4'-(Pentyloxy)-3-ethyl-4-fluorobiphenyl-C19H23FO286.38Solid/Liquid CrystalNematic

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Boronic Acid Synthesis cluster_step2 Step 2: Ether Synthesis cluster_step3 Step 3: Suzuki Coupling s1_start Start with this compound s1_react Lithiation with n-BuLi, then react with B(OiPr)3 s1_start->s1_react s1_workup Aqueous HCl workup and extraction s1_react->s1_workup s1_purify Purification to yield Intermediate 1 s1_workup->s1_purify s3_start Combine Intermediates 1 & 2 s1_purify->s3_start s2_start Start with 4-Bromophenol s2_react Williamson Ether Synthesis with 1-Bromopentane s2_start->s2_react s2_workup Workup and purification s2_react->s2_workup s2_product Yields Intermediate 2 s2_workup->s2_product s2_product->s3_start s3_react Pd-catalyzed Suzuki-Miyaura Coupling s3_start->s3_react s3_workup Workup and extraction s3_react->s3_workup s3_purify Column Chromatography s3_workup->s3_purify s3_product Final Liquid Crystal Product s3_purify->s3_product

Caption: Detailed workflow for the synthesis of the target liquid crystal.

Conclusion

This application note details a plausible and scientifically sound synthetic route for the application of this compound as a precursor for a novel biphenyl-based nematic liquid crystal. The proposed multi-step synthesis, culminating in a Suzuki-Miyaura coupling, is a well-established and robust method for the preparation of such materials. While this specific application is hypothetical, it is grounded in the fundamental principles of organic and materials chemistry and serves to highlight the potential of functionalized halo-aromatics in the development of new liquid crystalline materials. Further experimental validation is required to ascertain the precise mesomorphic properties and performance characteristics of the final product. This proposed pathway provides a solid foundation for researchers to explore the utility of this compound and similar compounds in the design of next-generation liquid crystals.

Application Notes and Protocols for the Functionalization of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the functionalization of 4-Chloro-2-ethyl-1-fluorobenzene, a versatile building block in medicinal chemistry. The strategic placement of chloro, fluoro, and ethyl substituents on the benzene ring offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. The incorporation of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide details several key functionalization strategies, providing representative experimental protocols and data presentation to facilitate research and development.

Overview of Functionalization Strategies

This compound offers several reactive sites for functionalization:

  • C-Cl Bond: The chloro substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as Grignard reagent formation.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration. Additionally, directed ortho-metalation can be employed to introduce substituents at specific positions.

  • Ethyl Group: The ethyl side chain can be functionalized at the benzylic position through oxidation or halogenation.

The following sections provide detailed protocols for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the aryl chloride with an organoboron species. This reaction is widely used to synthesize biaryl compounds, which are common motifs in bioactive molecules.

Experimental Protocol: Representative Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a suitable phosphine ligand (e.g., SPhos, 0.04 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in a solvent mixture of toluene and water (4:1) is degassed and heated under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is worked up and the product purified by column chromatography.

Reactant/ReagentMolar Equiv.Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound1.0Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10012e.g., 75-90
Arylboronic Acid1.2

Note: This is a representative procedure. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This reaction is of great importance in medicinal chemistry for introducing amine functionalities.[3]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is adapted from a similar reaction with 4-chlorotoluene and can be applied to this compound.

To a 2-necked flask charged with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq.) is added toluene under a nitrogen atmosphere. The mixture is stirred at room temperature for 5 minutes. This compound (1.0 eq.) and morpholine (1.5 eq.) are then added. The resulting mixture is stirred at reflux for 6 hours. After cooling, the reaction is quenched with water, and the product is extracted and purified.

Reactant/ReagentMolar Equiv.Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound1.0Pd(dba)₂ / XPhosNaOtBuTolueneReflux6e.g., 85-95
Morpholine1.5

Note: The provided yield is based on a similar substrate and may vary.

Electrophilic Aromatic Substitution: Nitration

Nitration of the aromatic ring introduces a nitro group, which can be a versatile handle for further transformations, such as reduction to an amine.

Experimental Protocol: Representative Procedure for Nitration

This compound (1.0 eq.) is slowly added to a mixture of concentrated nitric acid and sulfuric acid at 0 °C. The reaction is stirred at this temperature and the progress is monitored by TLC. Upon completion, the reaction mixture is poured onto ice and the product is extracted and purified.

Reactant/ReagentMolar Equiv.AcidTemp. (°C)Time (h)Yield (%)
This compound1.0HNO₃ / H₂SO₄01-2e.g., 70-85

Note: The regioselectivity of the nitration will be directed by the existing substituents.

Grignard Reagent Formation

The chloro substituent can be converted into a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.

Experimental Protocol: Representative Procedure for Grignard Reagent Formation and Reaction

Magnesium turnings are activated in anhydrous tetrahydrofuran (THF). A solution of this compound (1.0 eq.) in THF is added dropwise to initiate the Grignard formation. Once the Grignard reagent is formed, an electrophile (e.g., an aldehyde or ketone, 1.1 eq.) is added at a low temperature (e.g., 0 °C). The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

Reactant/ReagentMolar Equiv.ElectrophileSolventTemp. (°C)Time (h)Yield (%)
This compound1.0Aldehyde/KetoneTHF0 - RT2-4e.g., 60-80
Magnesium1.2

Note: Strict anhydrous conditions are crucial for the success of this reaction.

Functionalization of the Ethyl Group

Oxidation to a Carboxylic Acid

The ethyl group can be oxidized to a carboxylic acid, providing another point for diversification, for instance, through amide bond formation.

Experimental Protocol: Oxidation with Potassium Permanganate

A mixture of this compound (1.0 eq.) and potassium permanganate (KMnO₄, 3.0 eq.) in a mixture of water and pyridine is heated to reflux. The reaction is monitored by TLC. After completion, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.

Reactant/ReagentMolar Equiv.OxidantSolventTemp. (°C)Time (h)Yield (%)
This compound1.0KMnO₄H₂O / PyridineReflux4-6e.g., 50-70
Benzylic Bromination

The benzylic position of the ethyl group can be selectively halogenated using N-bromosuccinimide (NBS) under radical initiation conditions. The resulting benzylic bromide is a versatile intermediate for nucleophilic substitution reactions.

Experimental Protocol: Benzylic Bromination with NBS

A mixture of this compound (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a radical initiator (e.g., AIBN, 0.05 eq.) in a non-polar solvent like carbon tetrachloride is heated to reflux under illumination with a sun lamp. The reaction is monitored by TLC. After completion, the succinimide is filtered off, and the product is purified.

Reactant/ReagentMolar Equiv.Reagent/InitiatorSolventTemp. (°C)Time (h)Yield (%)
This compound1.0NBS / AIBNCCl₄Reflux2-4e.g., 70-85

Directed ortho-Metalation

The fluorine atom can act as a directing group for ortho-lithiation, allowing for the introduction of various electrophiles at the C2 position.[1][4]

Experimental Protocol: Representative Procedure for Directed ortho-Metalation

To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C is added a strong lithium base such as n-butyllithium (n-BuLi, 1.1 eq.). The mixture is stirred for a period to allow for lithiation. An electrophile (1.2 eq.) is then added, and the reaction is slowly warmed to room temperature before quenching.

| Reactant/Reagent | Molar Equiv. | Base | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | 1.0 | n-BuLi | e.g., CO₂, DMF | THF | -78 to RT | 2-3 | e.g., 50-70 |

Application in Drug Discovery: A Workflow

Derivatives of this compound can be valuable scaffolds for the development of new therapeutic agents, such as kinase inhibitors. The following workflow illustrates a typical path from the starting material to a potential drug candidate.

experimental_workflow A This compound B Functionalization (e.g., Suzuki Coupling) A->B Step 1 C Biaryl Derivative B->C Step 2 D Further Modification (e.g., Amide Coupling) C->D Step 3 E Library of Analogs D->E Step 4 F Biological Screening (e.g., Kinase Assay) E->F Step 5 G Hit Compound F->G Step 6 H Lead Optimization G->H Step 7 I Drug Candidate H->I Step 8

Caption: A general workflow for drug discovery starting from this compound.

Hypothetical Signaling Pathway Inhibition

Many kinase inhibitors feature a biaryl core. A functionalized derivative of this compound could potentially act as a kinase inhibitor, disrupting a signaling pathway involved in a disease state, such as cancer.

signaling_pathway cluster_cell Cell Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Functionalized Derivative (Kinase Inhibitor) Inhibitor->Kinase2 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-2-ethyl-1-fluorobenzene synthesis.

Experimental Workflow Overview

The synthesis of this compound is a multi-step process. The most common route involves three key stages:

  • Nitration: The starting material, 1-chloro-3-ethylbenzene, undergoes nitration to introduce a nitro group onto the aromatic ring, yielding 4-chloro-2-ethyl-1-nitrobenzene.

  • Reduction: The nitro group of 4-chloro-2-ethyl-1-nitrobenzene is then reduced to an amino group to form 4-chloro-2-ethylaniline.

  • Balz-Schiemann Reaction: Finally, the amino group of 4-chloro-2-ethylaniline is converted to a fluorine atom via a diazonium salt intermediate, producing the desired this compound.

G A 1-Chloro-3-ethylbenzene B Nitration A->B HNO₃, H₂SO₄ C 4-Chloro-2-ethyl-1-nitrobenzene B->C D Reduction C->D Fe, HCl or H₂, Pd/C E 4-Chloro-2-ethylaniline D->E F Balz-Schiemann Reaction E->F 1. NaNO₂, HBF₄ 2. Heat G This compound F->G

Caption: Overall synthesis workflow for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Stage 1: Nitration of 1-Chloro-3-ethylbenzene

Question: The yield of the desired 4-chloro-2-ethyl-1-nitrobenzene isomer is low, with significant formation of other isomers.

Answer:

The nitration of 1-chloro-3-ethylbenzene can lead to a mixture of isomers. The directing effects of the chloro (ortho, para-directing) and ethyl (ortho, para-directing) groups influence the position of the incoming nitro group. To favor the formation of the desired 4-chloro-2-ethyl-1-nitrobenzene, consider the following:

  • Reaction Temperature: Maintain a low reaction temperature (typically 0-10 °C) to improve regioselectivity. Higher temperatures can lead to the formation of undesired isomers and dinitrated byproducts.

  • Rate of Nitrating Agent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of 1-chloro-3-ethylbenzene. This helps to control the reaction temperature and minimize localized overheating.

  • Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature.

Data on Nitration of Substituted Benzenes:

Starting MaterialNitrating AgentTemperature (°C)Major ProductsCombined Yield (%)
EthylbenzeneHNO₃, Acetic AnhydrideRoom Temp1-ethyl-4-nitrobenzene & 1-ethyl-2-nitrobenzene85
ChlorobenzeneHNO₃, Acetic AnhydrideRoom Temp4-nitrochlorobenzene & 2-nitrochlorobenzeneNot specified

Question: The reaction is sluggish or does not go to completion.

Answer:

  • Acid Concentration: Ensure that the sulfuric acid used is concentrated (95-98%). The sulfuric acid acts as a catalyst and a dehydrating agent.

  • Purity of Starting Material: Use pure 1-chloro-3-ethylbenzene. Impurities can interfere with the reaction.

  • Reaction Time: While maintaining a low temperature is crucial for selectivity, ensure a sufficient reaction time for the reaction to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Stage 2: Reduction of 4-Chloro-2-ethyl-1-nitrobenzene

Question: The reduction of the nitro group is incomplete, resulting in a low yield of 4-chloro-2-ethylaniline.

Answer:

  • Choice of Reducing Agent:

    • Iron in acidic medium (e.g., Fe/HCl): This is a classic and effective method. Ensure the iron powder is activated (e.g., by washing with dilute HCl) before use.

    • Catalytic Hydrogenation (e.g., H₂ with Pd/C): This method is generally cleaner. Ensure the catalyst is active and not poisoned. The reaction may require elevated pressure.

  • Reaction Conditions:

    • Temperature: For Fe/HCl reduction, the reaction is typically exothermic and may require initial heating to initiate, followed by cooling to control the rate. For catalytic hydrogenation, the temperature and pressure will depend on the specific catalyst and substrate.

    • pH: When using Fe/HCl, maintaining an acidic pH is essential for the reaction to proceed.

  • Purity of the Nitro Compound: Impurities in the 4-chloro-2-ethyl-1-nitrobenzene can poison the catalyst in catalytic hydrogenation.

Question: Side reactions are observed, leading to impurities in the final product.

Answer:

Over-reduction or side reactions can occur. To minimize these:

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid over-reduction.

  • Work-up Procedure: After the reaction is complete, a proper work-up is crucial to remove the reducing agent and any byproducts. For the Fe/HCl method, this typically involves neutralization with a base to precipitate iron hydroxides, followed by extraction of the aniline.

Stage 3: Balz-Schiemann Reaction of 4-Chloro-2-ethylaniline

Question: The yield of this compound is low.

Answer:

The Balz-Schiemann reaction can be sensitive, and low yields are a common issue.[1] Consider the following factors:

  • Diazotization Step:

    • Temperature Control: The formation of the diazonium salt is highly exothermic and must be carried out at low temperatures (0-5 °C) to prevent its decomposition.

    • Purity of Amine: The starting 4-chloro-2-ethylaniline should be pure.

    • Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly to the acidic solution of the amine.

  • Formation and Isolation of the Diazonium Tetrafluoroborate Salt:

    • The addition of fluoroboric acid (HBF₄) should also be done at low temperatures.

    • The precipitated diazonium tetrafluoroborate salt should be washed with cold water, followed by a cold, non-polar solvent (like diethyl ether) to remove impurities, and then thoroughly dried. Moisture can significantly reduce the yield in the subsequent decomposition step.

  • Thermal Decomposition:

    • Temperature: The decomposition of the diazonium tetrafluoroborate salt requires heating. The optimal temperature should be determined experimentally, as too low a temperature will result in an incomplete reaction, while too high a temperature can lead to decomposition of the product and the formation of tarry byproducts.

    • Solvent: The decomposition can be carried out without a solvent or in a high-boiling inert solvent. The choice of solvent can influence the reaction rate and yield.

Question: The diazonium salt intermediate decomposes prematurely.

Answer:

Diazonium salts are notoriously unstable. To prevent premature decomposition:

  • Maintain Low Temperatures: Strictly adhere to the 0-5 °C temperature range during the diazotization and the formation of the tetrafluoroborate salt.

  • Avoid Light: Protect the reaction mixture from direct light, as diazonium salts can be light-sensitive.

  • Use Freshly Prepared Solutions: Use freshly prepared sodium nitrite solution.

G cluster_0 Troubleshooting Low Yield in Balz-Schiemann Reaction cluster_1 Diazotization Issues cluster_2 Isolation Issues cluster_3 Decomposition Issues A Low Yield of this compound B Check Diazotization Step A->B C Check Diazonium Salt Isolation A->C D Check Thermal Decomposition A->D B1 Temperature too high? (Maintain 0-5 °C) B->B1 B2 Impure amine? B->B2 B3 Slow addition of NaNO₂? B->B3 C1 Incomplete precipitation? C->C1 C2 Salt not properly dried? C->C2 D1 Incorrect temperature? D->D1 D2 Decomposition in presence of moisture? D->D2

Caption: Troubleshooting guide for low yield in the Balz-Schiemann reaction.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the synthesis of this compound?

A1: The overall yield is a product of the yields of the individual steps. While specific yields for this exact synthesis are not widely reported, typical yields for each reaction type can provide an estimate:

  • Nitration: Yields can range from 70-90%, but are highly dependent on the control of reaction conditions to favor the desired isomer.

  • Reduction: Yields are generally high, often above 90%, especially with catalytic hydrogenation.

  • Balz-Schiemann Reaction: This step is often the lowest yielding, with typical yields ranging from 30-60%.[1] Therefore, a reasonable estimated overall yield would be in the range of 20-50%.

Q2: What are the common side products in the Balz-Schiemann reaction?

A2: Besides the desired aryl fluoride, several side products can form during the thermal decomposition of the diazonium tetrafluoroborate salt. These can include:

  • Phenols: Formed by the reaction of the diazonium salt with any residual water.

  • Aryl chlorides or other halides: If other halide ions are present in the reaction mixture.

  • Biaryl compounds: Formed by the coupling of aryl radicals.

  • Tarry polymers: Resulting from complex decomposition pathways at high temperatures.

Q3: How can I purify the final product, this compound?

A3: The final product is a liquid. Purification can typically be achieved by:

  • Extraction: After the reaction, the product is usually extracted into an organic solvent.

  • Washing: The organic layer should be washed with water, a dilute base (like sodium bicarbonate solution) to remove acidic impurities, and then brine.

  • Drying: The organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Distillation: Fractional distillation under reduced pressure is the most effective method for purifying the final product and separating it from any remaining starting materials or byproducts.

Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): Useful for qualitatively tracking the consumption of starting materials and the formation of products.

    • Gas Chromatography (GC): Provides quantitative information on the progress of the reaction and the presence of isomers or byproducts.

  • Final Product Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure of the final product.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Experimental Protocols

Protocol 1: Nitration of 1-Chloro-3-ethylbenzene
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 1-chloro-3-ethylbenzene in an ice-salt bath to 0 °C.

  • Nitrating Mixture: Slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 molar ratio) to the dropping funnel.

  • Reaction: Add the nitrating mixture dropwise to the stirred 1-chloro-3-ethylbenzene, ensuring the temperature does not exceed 10 °C. The addition should take approximately 1-2 hours.

  • Stirring: After the addition is complete, continue stirring at 0-10 °C for another 2-3 hours.

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-chloro-2-ethyl-1-nitrobenzene.

  • Purification: The crude product can be purified by vacuum distillation.

Protocol 2: Reduction of 4-Chloro-2-ethyl-1-nitrobenzene to 4-Chloro-2-ethylaniline
  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the crude 4-chloro-2-ethyl-1-nitrobenzene and ethanol.

  • Addition of Reducing Agent: Add iron powder and concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Neutralization: Cool the reaction mixture to room temperature and then slowly add a concentrated solution of sodium hydroxide until the mixture is basic (pH > 10) to precipitate iron hydroxides.

  • Extraction: Filter the mixture through a pad of celite and wash the filter cake with ethanol. Combine the filtrates and remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-chloro-2-ethylaniline.

  • Purification: The crude aniline can be purified by vacuum distillation.

Protocol 3: Balz-Schiemann Reaction of 4-Chloro-2-ethylaniline
  • Diazotization:

    • Dissolve 4-chloro-2-ethylaniline in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Formation of Diazonium Tetrafluoroborate:

    • To the cold diazonium salt solution, slowly add a 48-50% solution of fluoroboric acid (HBF₄). A precipitate of 4-chloro-2-ethylbenzenediazonium tetrafluoroborate will form.

    • Stir the mixture for 30-60 minutes at 0-5 °C.

  • Isolation of the Salt:

    • Filter the precipitate and wash it with a small amount of cold water, followed by cold methanol and then cold diethyl ether.

    • Dry the salt thoroughly under vacuum in a desiccator. Caution: Diazonium salts can be explosive when dry and should be handled with care.

  • Thermal Decomposition:

    • Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus. The decomposition will start, and the product will distill over.

    • Alternatively, the decomposition can be carried out in a high-boiling inert solvent (e.g., decane or xylene).

  • Purification:

    • Collect the distillate, which is crude this compound.

    • Wash the distillate with a dilute sodium hydroxide solution and then with water.

    • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

References

Technical Support Center: Purification of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-Chloro-2-ethyl-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically positional isomers formed during the synthesis process. Depending on the synthetic route, these can include:

  • Isomers from Friedel-Crafts ethylation of 1-chloro-4-fluorobenzene: This can lead to the formation of isomers where the ethyl group is in a different position, such as 2-Chloro-4-ethyl-1-fluorobenzene and 3-Chloro-2-ethyl-1-fluorobenzene.

  • Isomers from chlorination of 2-ethyl-1-fluorobenzene: This can result in a mixture of isomers, including 3-Chloro-2-ethyl-1-fluorobenzene and other polychlorinated species.

  • Unreacted starting materials: Residual 1-chloro-4-fluorobenzene or 2-ethyl-1-fluorobenzene.

  • Poly-ethylated byproducts: Di-ethylated chlorofluorobenzene species can also be formed.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including positional isomers.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹⁹F NMR): Provides detailed structural information and can be used to determine the ratio of isomers and detect other impurities.[5][6][7][8][9]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and can be adapted for preparative scale purification.

Q3: Can fractional distillation be used to separate the isomeric impurities?

A3: Fractional distillation can be challenging for separating positional isomers of substituted halobenzenes because their boiling points are often very close.[5] While not always the most effective method on its own, it can be a useful initial step to enrich the desired isomer before further purification. Vacuum distillation is recommended to reduce the boiling points and prevent thermal degradation.

Q4: Is crystallization a viable method for purifying this compound?

A4: Yes, crystallization can be an effective purification technique, especially for separating isomers. Positional isomers often have different melting points and crystal packing efficiencies, which can be exploited during crystallization. However, challenges such as oiling out or the formation of a solid solution may occur. Careful selection of solvents and optimization of cooling rates are crucial for successful crystallization.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers by Distillation

Symptoms:

  • GC-MS analysis of distilled fractions shows minimal enrichment of the desired this compound isomer.

  • The boiling point range during distillation is very narrow.

Possible Causes:

  • The boiling points of the isomeric impurities are too close for efficient separation with the current distillation setup.

Solutions:

  • Increase Column Efficiency: Use a longer fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).

  • Optimize Reflux Ratio: Increase the reflux ratio to improve separation efficiency, although this will increase the distillation time.

  • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between isomers.

  • Combine with a Different Technique: Use distillation as a preliminary purification step to remove high- and low-boiling impurities, followed by crystallization or preparative chromatography for final isomer separation.

Issue 2: Oiling Out During Crystallization

Symptoms:

  • Instead of forming crystals, the product separates from the solvent as an oil upon cooling.

Possible Causes:

  • The supersaturation of the solution is too high.

  • The cooling rate is too fast.

  • The chosen solvent is not optimal.

Solutions:

  • Solvent Selection: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can sometimes promote crystallization over oiling out.

  • Slower Cooling Rate: Decrease the cooling rate to allow more time for crystal nucleation and growth. A stepwise cooling profile can be effective.

  • Seeding: Introduce a small amount of pure seed crystals of this compound to the supersaturated solution to induce crystallization at a lower supersaturation level.

  • Lower Initial Concentration: Start with a more dilute solution to avoid reaching the oiling out region of the phase diagram.

Issue 3: Co-crystallization of Impurities

Symptoms:

  • The purified crystals still show the presence of isomeric impurities upon analysis (GC-MS or NMR).

Possible Causes:

  • The impurities have similar crystal structures and can be incorporated into the crystal lattice of the desired product.

  • The solvent system does not provide sufficient selectivity.

Solutions:

  • Multi-step Crystallization: Perform sequential crystallizations from different solvent systems. The solubility of the desired compound and its impurities may vary significantly in different solvents, allowing for better separation.

  • Slurry Recrystallization: After the initial crystallization, the crystals can be stirred as a slurry in a solvent in which the impurities are more soluble. This can help to wash out the trapped impurities.

  • Melt Crystallization: For compounds that are stable at their melting point, melt crystallization techniques like fractional freezing can be highly effective for separating isomers.

Quantitative Data

Table 1: Physical Properties of this compound and Potential Isomers (Predicted)

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Melting Point (°C)
This compoundC₈H₈ClF158.60185-190N/A
2-Chloro-4-ethyl-1-fluorobenzeneC₈H₈ClF158.60183-188N/A
3-Chloro-2-ethyl-1-fluorobenzeneC₈H₈ClF158.60188-193N/A

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector. A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the isomers.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Split Ratio: 50:1 (adjust as needed based on sample concentration).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a reference library. Quantify the relative amounts of each component by integrating the peak areas.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: Test the solubility of the crude material in a range of solvents (e.g., hexane, heptane, ethanol, methanol, isopropanol) at room temperature and at their boiling points. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are any insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, further cool the solution in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the crystal surface.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Analysis: Analyze the purity of the recrystallized material using GC-MS or NMR.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation (Optional first pass) Crude->Distillation Crystallization Recrystallization Distillation->Crystallization Enriched Fraction Impurities Isomeric Impurities Distillation->Impurities Impure Fractions Analysis Purity Analysis (GC-MS, NMR) Crystallization->Analysis Crystallization->Impurities Mother Liquor Analysis->Crystallization Further Purification Needed Pure_Product Pure Product (>99%) Analysis->Pure_Product Meets Specification

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Start Dissolve Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Oiling_Out Product Oils Out Cooling->Oiling_Out Crystals_Form Crystals Form Cooling->Crystals_Form Oiling_Out->Start Re-dissolve and: - Use more solvent - Cool slower - Change solvent - Add seed crystals Check_Purity Check Purity of Crystals Crystals_Form->Check_Purity Pure Pure Product Check_Purity->Pure Purity OK Impure Impure Crystals (Co-crystallization) Check_Purity->Impure Purity Not OK Impure->Start Re-crystallize from a different solvent

Caption: Troubleshooting guide for the crystallization of this compound.

References

Side-product formation in reactions with 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side-product formation in chemical reactions involving 4-Chloro-2-ethyl-1-fluorobenzene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Section 1: General Troubleshooting and FAQs

This section addresses common issues and provides a general framework for identifying and mitigating unwanted side-products.

Frequently Asked Questions (FAQs)

Q1: I am observing multiple unexpected peaks in my LC-MS/GC-MS analysis after a reaction. How can I begin to identify the side-products?

A1: Identifying unknown peaks requires a systematic approach. Start by considering the expected reaction mechanism and potential competing pathways.

  • Mass Analysis: Compare the mass-to-charge ratio (m/z) of the unexpected peaks with the molecular weights of potential side-products such as isomers, dehalogenated compounds, or products from reactions with residual solvents or water.

  • Isomer Formation: Consider all possible regioisomers that could form. The substitution pattern on this compound can lead to different positional isomers in reactions like electrophilic aromatic substitution.

  • Dehalogenation: Check for masses corresponding to the replacement of one or both halogen atoms with hydrogen. This is a common side-reaction in cross-coupling and organometallic reactions.

  • Starting Material: Always confirm the presence and amount of unreacted starting material.

Below is a logical workflow for troubleshooting side-product formation.

G cluster_analysis Analysis Phase A Unexpected Side-Products Detected (LC-MS, GC-MS, NMR) B Analyze Mass Spectra (m/z) A->B C Analyze Spectroscopic Data (NMR, IR) A->C D Compare with Potential Structures B->D Identify MW of byproducts C->D Identify structural fragments E Hypothesize Side-Reaction Pathway D->E Match data to plausible structures F Modify Reaction Conditions E->F e.g., Lower Temp, Change Base/Solvent, Purify Reagents G Optimize and Validate F->G Run small-scale test reactions G cluster_start cluster_path1 Addition-Elimination Pathway cluster_path2 Elimination-Addition Pathway (Strong Base) Start This compound + Nucleophile (Nu-) A1 Nucleophilic Attack (Rate-Determining Step) Start->A1  Moderate  Conditions B1 Proton Abstraction (Strong Base) Start->B1  Strong  Base A2 Meisenheimer Complex Intermediate A1->A2 A3 Elimination of Leaving Group (F- or Cl-) A2->A3 A4 Single Regioisomeric Product A3->A4 B2 Benzyne Intermediate B1->B2 B3 Nucleophilic Attack (Two possible sites) B2->B3 B4 Mixture of Regioisomeric Products B3->B4

Technical Support Center: Optimizing Substitutions on 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions on 4-Chloro-2-ethyl-1-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during substitution reactions with this compound.

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNA)

Symptoms:

  • Starting material is largely unreacted after the expected reaction time.

  • Formation of only trace amounts of the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Ring Activation: The ethyl group is electron-donating, which can deactivate the ring towards nucleophilic attack. The activating effect of the halogens may not be sufficient for certain nucleophiles. Consider using stronger electron-withdrawing groups if your synthesis allows, or switch to a different synthetic route like a cross-coupling reaction.
Inappropriate Solvent: For SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, making the nucleophile more reactive.
Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Weak Nucleophile: If the nucleophile is not strong enough, the reaction may not proceed. Consider using a stronger nucleophile or converting the current nucleophile into a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
Poor Leaving Group Ability: While fluorine is generally a better leaving group than chlorine in SNAr reactions due to its strong inductive effect, the specific reaction conditions can influence this. If substitution at the chlorine position is desired and not occurring, a change in catalyst or solvent system might be necessary.

Experimental Workflow for Troubleshooting Low SNAr Conversion:

start Low SNAr Conversion check_temp Increase Temperature start->check_temp change_solvent Switch to Polar Aprotic Solvent (DMSO, DMF) check_temp->change_solvent No Improvement success Successful Conversion check_temp->success Improved Conversion stronger_nuc Use Stronger Nucleophile change_solvent->stronger_nuc No Improvement change_solvent->success Improved Conversion consider_coupling Consider Cross-Coupling Reaction stronger_nuc->consider_coupling No Improvement stronger_nuc->success Improved Conversion

Caption: Troubleshooting workflow for low SNAr conversion.

Issue 2: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Formation of a mixture of products where substitution occurs at both the chloro and fluoro positions.

  • Significant amounts of homocoupling byproducts.

Possible Causes and Solutions:

CauseRecommended Action
Lack of Ligand Control: The choice of phosphine ligand is critical for controlling selectivity in cross-coupling reactions. For selective C-Cl bond activation, bulkier, electron-rich ligands such as XPhos or SPhos are often effective.
Inappropriate Palladium Precatalyst: Different palladium sources can exhibit varying activities. For challenging substrates, consider using pre-formed catalysts like G3 or G4 palladacycles which can provide more consistent results.
Incorrect Base: The choice of base can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. A weaker base may be required for substrates with base-sensitive functional groups.
Suboptimal Solvent: The solvent can influence the solubility of the catalyst and reagents, affecting the reaction rate and selectivity. Toluene and dioxane are common choices for many cross-coupling reactions.
Reaction Temperature Too High: Elevated temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.

Logical Relationship for Optimizing Cross-Coupling Selectivity:

start Poor Selectivity in Cross-Coupling optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) start->optimize_ligand optimize_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) start->optimize_base optimize_solvent Screen Solvents (e.g., Toluene, Dioxane) start->optimize_solvent optimize_temp Lower Reaction Temperature start->optimize_temp selective_product Selective Product Formation optimize_ligand->selective_product optimize_base->selective_product optimize_solvent->selective_product optimize_temp->selective_product

Caption: Key parameters for optimizing cross-coupling selectivity.

Frequently Asked Questions (FAQs)

Q1: For a nucleophilic aromatic substitution (SNAr) on this compound, which halogen is more likely to be substituted?

A1: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. This attack is favored at positions that are most electron-deficient. Due to the high electronegativity of fluorine, the carbon atom attached to it is more electrophilic than the carbon attached to chlorine. Therefore, nucleophilic attack is more likely to occur at the C-F bond, leading to the substitution of the fluorine atom. However, the presence of the ortho-ethyl group may introduce steric hindrance, potentially influencing the regioselectivity.

Q2: What are the expected directing effects for an electrophilic aromatic substitution on this compound?

A2: The directing effects of the substituents are as follows:

  • -F (Fluoro): Ortho-, para-directing (weakly deactivating).

  • -Cl (Chloro): Ortho-, para-directing (weakly deactivating).

  • -CH₂CH₃ (Ethyl): Ortho-, para-directing (activating).

The ethyl group is an activating group and will strongly direct incoming electrophiles to the positions ortho and para to it. The halogens are deactivating but also ortho-, para-directing. The positions on the ring are:

  • Position 3: Ortho to both -Cl and -ethyl.

  • Position 5: Ortho to -Cl and meta to -ethyl and -F.

  • Position 6: Ortho to -F and meta to -Cl and -ethyl.

Considering the activating nature of the ethyl group, substitution is most likely to occur at position 3.

Q3: For a Suzuki or Buchwald-Hartwig cross-coupling reaction, which C-X bond (C-Cl or C-F) is expected to react preferentially?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl >> F. The C-F bond is typically very strong and unreactive under standard cross-coupling conditions. Therefore, the C-Cl bond is expected to undergo oxidative addition to the palladium catalyst preferentially, leading to substitution at the chloro position. Achieving selective substitution at the C-F bond would require specialized catalysts and conditions designed for C-F activation.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general starting point and may require optimization for this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Addition of Base and Solvent: Add a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol) to the flask. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling:

setup 1. Combine Aryl Chloride, Boronic Acid, Catalyst, and Ligand add_reagents 2. Add Base and Degassed Solvent under Inert Atmosphere setup->add_reagents react 3. Heat and Stir add_reagents->react workup 4. Quench, Extract, and Dry react->workup purify 5. Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a general starting point and may require optimization for this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add a palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%) and a suitable ligand (if not using a pre-ligated catalyst). Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).

  • Addition of Base and Solvent: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol). The flask is then evacuated and backfilled with an inert gas three times. Add a degassed anhydrous solvent (e.g., toluene, 5-10 mL) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to >100 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Technical Support Center: Purification of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-2-ethyl-1-fluorobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities in this compound can originate from the starting materials or side reactions during synthesis. The synthesis of this compound likely involves a Friedel-Crafts ethylation of 1-chloro-4-fluorobenzene. Potential impurities include:

  • Isomers: Positional isomers such as 2-Chloro-4-ethyl-1-fluorobenzene and 3-Chloro-2-ethyl-1-fluorobenzene.

  • Polyalkylated products: Di-ethylated or tri-ethylated chlorofluorobenzene species.[1]

  • Unreacted starting materials: Residual 1-chloro-4-fluorobenzene.

  • Dehalogenated byproducts: Impurities where the chloro or fluoro group has been removed.[2][3]

  • Solvent and reagent residues: Residual solvents or catalysts used in the synthesis.

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: What are the physical properties of this compound that are relevant for purification?

Troubleshooting Guides

Fractional Distillation

Q4: My distillation is not separating the isomers effectively. What can I do?

A4: Ineffective isomer separation during distillation can be due to several factors:

  • Insufficient column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Incorrect reflux ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases. A higher reflux ratio generally leads to better separation but a slower distillation rate.

  • Pressure fluctuations: Ensure a stable vacuum is maintained throughout the distillation. Fluctuations in pressure will cause the boiling points to change, leading to poor separation.

  • Heating rate: A slow and steady heating rate is crucial. Rapid heating can lead to "bumping" and carryover of less volatile components.

Q5: The product is decomposing during distillation. How can I prevent this?

A5: Decomposition at high temperatures can be a problem. To mitigate this:

  • Use reduced pressure: Lowering the pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature.

  • Inert atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Avoid overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots.

Column Chromatography

Q6: I am not getting good separation of my compound from impurities on the silica gel column. What should I try?

A6: Poor separation in column chromatography can be addressed by optimizing several parameters:

  • Solvent system: The polarity of the eluent is critical. For non-polar compounds like haloarenes, a non-polar solvent system is a good starting point. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[6] You can use thin-layer chromatography (TLC) to screen for the optimal solvent system that gives good separation between your product and the impurities.

  • Stationary phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) might provide better separation for specific impurities.

  • Column loading: Overloading the column is a common reason for poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Flow rate: A slower flow rate generally results in better resolution.

Q7: The product is eluting with a major impurity. What is the likely identity of this impurity and how can I remove it?

A7: If the product co-elutes with an impurity, it is likely an isomer with a very similar polarity. In such cases:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard column chromatography. A study on the separation of halogenated pharmaceuticals found that UHPLC with a PFP (pentafluorophenyl) column or a C18 column can be effective.[2]

  • Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization from a suitable solvent can be a powerful purification technique.

Data Presentation

Table 1: Summary of Potential Impurities and Recommended Purification Methods

Impurity TypeExampleRecommended Purification Method(s)Key Considerations
Isomers 2-Chloro-4-ethyl-1-fluorobenzeneFractional Distillation, Preparative HPLCIsomers often have very similar boiling points and polarities, requiring high-resolution techniques.
Polyalkylated Products Di-ethylated chlorofluorobenzeneFractional Distillation, Column ChromatographyThese are typically less volatile and more retained on a normal phase column than the desired product.
Starting Materials 1-chloro-4-fluorobenzeneFractional DistillationThe starting material will likely have a significantly lower boiling point than the product.
Dehalogenated Byproducts 2-ethyl-1-fluorobenzeneColumn Chromatography, Preparative HPLCPolarity will be different from the halogenated product.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure
  • Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly and carefully evacuate the system to the desired pressure.

  • Heating: Begin heating the flask gently. As the liquid begins to boil, observe the condensation ring rising slowly up the fractionating column.

  • Equilibration: Allow the system to equilibrate by adjusting the heating rate to maintain a steady reflux at the top of the column.

  • Collection: Collect the fractions based on their boiling points. The initial fraction will likely contain lower-boiling impurities. The main fraction should be collected at a stable temperature and pressure.

  • Shutdown: Once the main fraction is collected, stop the heating and allow the system to cool down before slowly releasing the vacuum.

Protocol 2: Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation (Rf value of the product around 0.3-0.4). A common starting point for haloarenes is a mixture of hexane and ethyl acetate.[6]

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Analysis Initial Purity Analysis (GC/NMR) Crude->Analysis Decision Purity Check Analysis->Decision Distillation Fractional Distillation Decision->Distillation Volatile Impurities Chromatography Column Chromatography Decision->Chromatography Non-volatile or Isomeric Impurities Pure_Product Pure Product Decision->Pure_Product Purity > 99% Distillation->Pure_Product Waste Impurities Distillation->Waste Chromatography->Pure_Product Chromatography->Waste

References

Troubleshooting low conversion rates in 4-Chloro-2-ethyl-1-fluorobenzene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 4-Chloro-2-ethyl-1-fluorobenzene. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low yields in Suzuki-Miyaura cross-coupling reactions.

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Suzuki-Miyaura couplings involving this compound is a common issue, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides, and the steric hindrance from the ortho-ethyl group. Here are the key factors to investigate and optimize:

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical for activating the C-Cl bond.

    • Recommendation: For sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands are generally more effective. Consider using ligands such as RuPhos, XPhos, or SPhos. N-heterocyclic carbene (NHC) ligands can also be highly effective. If using a standard catalyst like Pd(PPh₃)₄, you may see little to no conversion.

  • Base: The base plays a crucial role in the transmetalation step.

    • Recommendation: Stronger bases are often required for aryl chlorides. While K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is often more effective for challenging couplings. The use of an aqueous solution of the base is standard, but in some cases, anhydrous conditions with a non-aqueous solvent can be beneficial.

  • Solvent: The solvent can significantly influence catalyst activity and solubility of reagents.

    • Recommendation: Aprotic polar solvents like dioxane, THF, or DME are commonly used, often with water as a co-solvent. For some catalyst systems, toluene is also a good choice.

  • Temperature: Higher temperatures are generally required to facilitate the oxidative addition of the aryl chloride to the palladium center.

    • Recommendation: Reactions are typically run at temperatures between 80-120 °C. If you are running the reaction at a lower temperature, gradually increasing it may improve the conversion rate.

  • Side Reactions:

    • Hydrodehalogenation: A common side reaction is the replacement of the chlorine atom with a hydrogen, resulting in 2-ethyl-1-fluorobenzene. This can be caused by β-hydride elimination from the palladium intermediate or by certain impurities.

    • Homocoupling: You may also observe the formation of homocoupled products from the boronic acid. This can be minimized by ensuring an inert atmosphere and using the appropriate stoichiometry of reagents.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling catalyst Optimize Catalyst System (Bulky Ligand: RuPhos, XPhos) start->catalyst base Select a Stronger Base (e.g., K₃PO₄) catalyst->base If still low success Improved Conversion catalyst->success solvent_temp Adjust Solvent and Temperature (e.g., Dioxane, 100-120°C) base->solvent_temp If still low base->success side_reactions Analyze for Side Products (Hydrodehalogenation, Homocoupling) solvent_temp->side_reactions If still low solvent_temp->success side_reactions->catalyst Re-optimize

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Issue 2: Poor conversion in Buchwald-Hartwig amination reactions.

Question: I am trying to couple this compound with a primary/secondary amine using Buchwald-Hartwig conditions, but the reaction is sluggish and gives low yields. How can I optimize this reaction?

Answer:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is challenging due to the inert C-Cl bond and steric hindrance. Here are the key parameters to consider:

  • Ligand Selection: This is often the most critical factor.

    • Recommendation: Highly active, sterically demanding ligands are necessary. For hindered aryl chlorides, ligands like BrettPhos, RuPhos, and Josiphos-type ligands have shown excellent results. The choice of ligand may also depend on the nature of the amine.

  • Base: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for these reactions. Weaker bases like carbonates are generally not sufficient for aryl chlorides.

  • Solvent: The choice of solvent can impact the solubility of the base and the catalytic activity.

    • Recommendation: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.

  • Reaction Temperature: Elevated temperatures are usually necessary.

    • Recommendation: A reaction temperature in the range of 100-120 °C is a good starting point.

  • Amine Nucleophilicity: Less nucleophilic amines will require more forcing conditions.

    • Recommendation: For weakly nucleophilic amines, a more active catalyst system (e.g., a more electron-rich ligand) may be required.

Logical Relationship for Buchwald-Hartwig Optimization

Buchwald_Hartwig_Optimization cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Chloride This compound (Sterically Hindered, Electronically Deactivated) Catalyst Pd Precursor + Bulky Ligand (e.g., BrettPhos, RuPhos) Aryl_Chloride->Catalyst Requires active catalyst Amine Amine (Primary or Secondary) Base Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) Amine->Base Requires strong base for deprotonation Product Desired Aryl Amine Catalyst->Product Catalyzes C-N bond formation Base->Product Solvent Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) Solvent->Product Temperature Elevated Temperature (100-120 °C) Temperature->Product

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cross-coupling reactions involving 4-Chloro-2-ethyl-1-fluorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to catalyst deactivation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is a good starting point for the Suzuki-Miyaura coupling of this compound?

A1: For the Suzuki-Miyaura coupling of an aryl chloride, particularly one with potential steric hindrance from the adjacent ethyl group, a catalyst system known for its high activity with challenging substrates is recommended. A common and effective starting point is a combination of a palladium(0) precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a sterically bulky, electron-rich phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). These ligands are known to promote the challenging oxidative addition of aryl chlorides and stabilize the active catalytic species, preventing premature decomposition.[1]

Q2: I am observing low to no conversion in my Buchwald-Hartwig amination of this compound. What are the likely causes?

A2: Low conversion in Buchwald-Hartwig aminations of aryl chlorides can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your reaction is performed under strictly anaerobic conditions, as oxygen can oxidize the active catalyst. The choice of base is also crucial for the in situ reduction of Pd(II) to Pd(0).

  • Inappropriate Ligand: The ligand may not be suitable for activating the C-Cl bond of your substrate. For electron-neutral or slightly electron-rich aryl chlorides like this compound, bulky and electron-rich biarylphosphine ligands are often necessary.

  • Poor Solubility: The insolubility of reactants or the base can hinder the reaction. Ensure your chosen solvent provides good solubility for all components at the reaction temperature. In some cases, using a combination of solvents can be beneficial.

  • Steric Hindrance: The ethyl group at the 2-position may sterically hinder the approach of the amine to the palladium center. Using a more active catalyst system or higher reaction temperatures may be necessary to overcome this.

Q3: In the Sonogashira coupling of this compound, I am seeing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:

  • Degas Thoroughly: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ a higher loading of a highly active palladium/phosphine catalyst system and a suitable base to facilitate the coupling without the need for a copper co-catalyst.

  • Amine Base: The choice of amine base can influence the rate of homocoupling. Using a less coordinating amine or a hindered amine base may reduce the extent of this side reaction.

Q4: Can the C-F bond of this compound be activated during the cross-coupling reaction?

A4: While C-F bond activation is generally more challenging than C-Cl bond activation, it is a possibility, especially under harsh reaction conditions or with highly specialized catalyst systems designed for C-F functionalization. For standard palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), the C-Cl bond is significantly more reactive and will be the primary site of oxidative addition. To avoid competitive C-F activation, it is advisable to use the mildest possible reaction conditions that still afford a good yield of the desired product.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materialCatalyst Deactivation: Formation of palladium black (inactive Pd(0) aggregates).1. Improve Ligand Protection: Increase the ligand-to-palladium ratio to better stabilize the catalytic species. 2. Degas Rigorously: Ensure all solvents and reagents are thoroughly deoxygenated to prevent oxidation of the catalyst. 3. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that generates the active Pd(0) species more cleanly in situ.
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow.1. Choice of Base: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The base plays a crucial role in activating the boronic acid. 2. Solvent System: Ensure the presence of water in the solvent mixture (e.g., toluene/water, dioxane/water), as it is often necessary to facilitate transmetalation. 3. Boronic Acid Quality: Use high-purity boronic acid; impurities can inhibit the reaction. Consider using the corresponding boronate ester, which can be more stable.
Formation of homocoupling product of the boronic acidOxidative Homocoupling: Presence of oxygen in the reaction mixture.1. Strict Anaerobic Conditions: Use Schlenk techniques or a glovebox to exclude oxygen. 2. Purge with Inert Gas: Bubble nitrogen or argon through the solvent before adding the catalyst and reagents.
Formation of hydrodehalogenation byproduct (replacement of Cl with H)Proto-deboronation/Hydrodehalogenation: Reaction of the organopalladium intermediate with a proton source before reductive elimination.1. Anhydrous Conditions (for base): Use a dry base to minimize water that could lead to proto-deboronation of the boronic acid. 2. Choice of Base: A weaker, non-hydroxide base may be beneficial.
Problem 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Symptom Possible Cause Troubleshooting Steps
Reaction stalls before completionLigand Degradation: The phosphine ligand may be susceptible to degradation at high temperatures.1. Use a More Robust Ligand: Switch to a more thermally stable ligand, such as a biarylphosphine with bulky substituents. 2. Lower Reaction Temperature: If possible, lower the reaction temperature and extend the reaction time.
Inhibition by Amine Substrate/Product: The amine can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.1. Adjust Stoichiometry: Use a slight excess of the amine, but avoid a large excess. 2. Change Ligand: A different ligand may have a different binding affinity and be less susceptible to inhibition.
Formation of palladium mirror on the flaskReduction to Bulk Palladium: The Pd(0) catalyst is not sufficiently stabilized and aggregates.1. Increase Ligand Concentration: A higher ligand-to-palladium ratio can help maintain the catalyst in a soluble, active form. 2. Use a Pre-catalyst: Pre-catalysts can provide a more controlled generation of the active species.

Data Presentation

The following tables provide representative quantitative data for successful cross-coupling reactions with substrates similar to this compound. Note: This data is for illustrative purposes and optimal conditions for this compound may vary.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ParameterCondition
Aryl Halide This compound
Boronic Acid Phenylboronic Acid (1.2 equiv)
Palladium Precursor Pd₂(dba)₃ (1.5 mol %)
Ligand XPhos (3.0 mol %)
Base K₃PO₄ (2.0 equiv)
Solvent Toluene/H₂O (10:1)
Temperature 100 °C
Reaction Time 12 h
Yield 85% (representative)
Turnover Number (TON) ~57 (representative)

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

ParameterCondition
Aryl Halide This compound
Amine Morpholine (1.2 equiv)
Palladium Precursor Pd(OAc)₂ (2 mol %)
Ligand RuPhos (4 mol %)
Base NaOtBu (1.5 equiv)
Solvent Toluene
Temperature 110 °C
Reaction Time 18 h
Yield 78% (representative)
Turnover Number (TON) ~39 (representative)

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the cross-coupling of this compound. Safety Note: These reactions should be performed by trained personnel in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Representative Protocol for Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask equipped with a magnetic stir bar is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). The flask is sealed, evacuated, and backfilled with argon (this cycle is repeated three times). Under a positive pressure of argon, tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol) and XPhos (0.03 mmol) are added, followed by the addition of degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The reaction mixture is then heated to 100 °C with vigorous stirring for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

Representative Protocol for Buchwald-Hartwig Amination

In a glovebox, an oven-dried vial is charged with palladium(II) acetate (0.02 mmol), RuPhos (0.04 mmol), and sodium tert-butoxide (1.5 mmol). The vial is sealed, removed from the glovebox, and this compound (1.0 mmol), morpholine (1.2 mmol), and degassed toluene (5 mL) are added via syringe under an argon atmosphere. The reaction mixture is heated to 110 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired product.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition (Ar-Cl Bond Activation) Active_Catalyst->Oxidative_Addition Ar-Cl Deactivated_Pd_Black Deactivated Pd(0) (Palladium Black) Active_Catalyst->Deactivated_Pd_Black Aggregation Ligand_Degradation Ligand Degradation Products Active_Catalyst->Ligand_Degradation Thermal/Oxidative Degradation Reductive_Elimination Reductive Elimination (Product Formation) Oxidative_Addition->Reductive_Elimination Coupling Partner Side_Reactions Side Reactions (e.g., β-Hydride Elimination) Oxidative_Addition->Side_Reactions Reductive_Elimination->Active_Catalyst Regeneration Product Cross-Coupled Product Reductive_Elimination->Product

Caption: Common catalyst deactivation pathways in palladium-catalyzed cross-coupling.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Verify Catalyst System (Precursor & Ligand) Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions (Solvent, Base, Temp.) Check_Catalyst->Check_Conditions [Catalyst OK] Optimize_Ligand Screen Alternative Ligands Check_Catalyst->Optimize_Ligand [Ineffective] Check_Reagents Assess Reagent Quality & Stoichiometry Check_Conditions->Check_Reagents [Conditions OK] Optimize_Base Screen Different Bases Check_Conditions->Optimize_Base [Ineffective] Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents [Impure] Success Improved Yield Check_Reagents->Success [Reagents OK] Optimize_Ligand->Success Optimize_Base->Success Purify_Reagents->Success Logical_Relationships cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes Ligand Ligand (Bulky, e⁻-rich) Yield Product Yield Ligand->Yield Increases Catalyst_Stability Catalyst Stability Ligand->Catalyst_Stability Increases Base Base (Strength, Solubility) Base->Yield Affects Side_Products Side Products Base->Side_Products Influences Solvent Solvent (Polarity, Degassed) Solvent->Yield Affects Solvent->Catalyst_Stability Affects Temperature Temperature Temperature->Yield Increases (to optimum) Temperature->Side_Products Increases Catalyst_Stability->Yield Positively Correlates Side_Products->Yield Decreases

References

Preventing decomposition of 4-Chloro-2-ethyl-1-fluorobenzene during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 4-Chloro-2-ethyl-1-fluorobenzene to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect it from moisture, direct sunlight, and sources of ignition such as heat, sparks, and open flames.[2] Some sources suggest refrigeration as a storage option.

Q2: What are the signs of decomposition for this compound?

A2: Visual signs of decomposition can include a change in color or the appearance of precipitates. A change in odor may also indicate degradation. For accurate assessment, it is recommended to perform analytical purity tests, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to identify any degradation products.

Q3: What materials are incompatible with this compound during storage?

A3: this compound should be stored away from strong oxidizing agents.[2][3][4][5] Contact with such substances can lead to vigorous reactions and decomposition of the compound.

Q4: What are the hazardous decomposition products of this compound?

A4: While slow decomposition under proper storage is minimal, hazardous products can form under high heat or in a fire. These include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (such as hydrogen chloride and hydrogen fluoride), and other toxic gases.[2][4][5]

Q5: How should I handle this compound to minimize decomposition?

A5: Handle the compound in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any vapors.[4] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Ensure that the container is tightly sealed after use to prevent exposure to air and moisture. Avoid repeated temperature fluctuations.

Troubleshooting Guide

If you suspect that your sample of this compound has started to decompose, follow the steps outlined in the workflow below.

G cluster_0 Troubleshooting Workflow for Suspected Decomposition A Observe visual signs of decomposition (e.g., color change, precipitation) B Perform analytical purity check (e.g., GC, HPLC) A->B C Purity within acceptable limits? B->C D Continue to use with monitoring. Review storage conditions. C->D Yes E Quarantine the material. Do not use. C->E No F Consult Safety Data Sheet (SDS) for disposal guidelines. E->F H Investigate storage conditions (temperature, light exposure, container seal). E->H G Dispose of the material according to institutional and local regulations. F->G I Implement corrective actions for future storage. H->I

Caption: Troubleshooting workflow for handling suspected decomposition of this compound.

Storage Condition Summary

For optimal stability, the following storage conditions are recommended based on data for similar halogenated aromatic compounds.

ParameterRecommended ConditionRationale
Temperature Cool, room temperature or refrigerated.[6]Minimizes kinetic degradation rates.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) if possible.Prevents oxidative degradation.
Light Store in an opaque or amber container.[2]Protects from photodecomposition.
Moisture Tightly sealed container in a dry environment.[1][2][3]Prevents hydrolysis.
Incompatible Materials Segregate from strong oxidizing agents.[2][3][4][5]Avoids chemical reactions.

Hypothetical Decomposition Pathway

G cluster_1 Hypothetical Hydrolytic Decomposition Pathway This compound This compound 4-Ethyl-3-fluorophenol 4-Ethyl-3-fluorophenol This compound->4-Ethyl-3-fluorophenol Hydrolysis (slow, likely requires heat/catalyst) Further oxidation products Further oxidation products 4-Ethyl-3-fluorophenol->Further oxidation products

Caption: A hypothetical pathway for the hydrolytic decomposition of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

Objective: To determine the purity of a this compound sample.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • A suitable capillary column (e.g., DB-5 or equivalent).

  • High-purity helium or nitrogen as the carrier gas.

  • Sample of this compound.

  • Suitable solvent (e.g., hexane or dichloromethane).

  • Volumetric flasks and syringes.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Set the detector temperature (e.g., 280 °C).

    • Set the oven temperature program. A typical program might be:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

      • Hold at 250 °C for 5 minutes.

    • Set the carrier gas flow rate according to the column manufacturer's recommendations.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Record the chromatogram.

    • Identify the peak corresponding to this compound based on its retention time (determined using a reference standard if available).

    • Calculate the area percentage of the main peak to estimate the purity.

    • Examine the chromatogram for the presence of any additional peaks, which may indicate impurities or degradation products.

References

Technical Support Center: Synthesis of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Chloro-2-ethyl-1-fluorobenzene. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure a successful and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Balz-Schiemann reaction.[1][2][3] This reaction involves the diazotization of a primary aromatic amine, in this case, 2-ethyl-4-chloroaniline, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce the fluorine atom.[1][2]

Q2: What are the primary starting materials for this synthesis?

A2: The primary starting material is 2-ethyl-4-chloroaniline. Other essential reagents include sodium nitrite (NaNO₂), an acid for the diazotization step (commonly tetrafluoroboric acid, HBF₄, or hydrochloric acid, HCl), and a suitable solvent.[1][4]

Q3: What are the main safety precautions to consider during this synthesis?

A3: Fluorination reactions and the handling of diazonium salts require strict safety measures.[5][6]

  • Diazonium Salts: These intermediates can be explosive when isolated in a dry state. It is crucial to keep them wet or in solution and handle them at low temperatures.

  • Fluorinating Agents: Reagents like tetrafluoroboric acid are corrosive and toxic.[5] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

  • Hydrogen Fluoride (HF): Some fluorination procedures may generate HF, which is highly corrosive and toxic.[7] Ensure proper scrubbing and handling protocols are in place.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through distillation under reduced pressure.[8] Column chromatography can also be employed for higher purity, using a suitable solvent system like ethyl acetate and petroleum ether.[4] Before distillation, the crude product should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by washing with water and drying over an anhydrous drying agent like sodium sulfate.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Diazonium Salt 1. Incomplete diazotization. 2. Temperature too high, leading to decomposition of the diazonium salt. 3. Incorrect stoichiometry of reagents.1. Ensure slow, dropwise addition of sodium nitrite solution. 2. Maintain the reaction temperature strictly between 0 and 5 °C. 3. Use a slight excess of sodium nitrite and acid.
Low Yield of this compound 1. Incomplete thermal decomposition of the diazonium salt. 2. Formation of side products (e.g., phenols, azo compounds). 3. Loss of product during workup and purification.1. Ensure the decomposition is carried out at the optimal temperature and for a sufficient duration. The use of an inert, high-boiling solvent can facilitate even heat transfer.[2] 2. Maintain anhydrous conditions during the decomposition step to minimize phenol formation. 3. Perform careful extractions and use an efficient distillation setup.
Product Contamination with Starting Material (2-ethyl-4-chloroaniline) Incomplete diazotization reaction.Increase the reaction time for diazotization or use a slight excess of sodium nitrite. Purify the final product carefully via fractional distillation.
Formation of Tarry, Dark-Colored Byproducts 1. Decomposition of the diazonium salt at too high a temperature. 2. Presence of impurities in the starting materials or solvents.1. Control the heating rate during the decomposition step. Consider using a solvent to moderate the reaction. 2. Use high-purity starting materials and anhydrous solvents.
Inconsistent Results Upon Scale-Up Fluorination reactions can be energetic, and heat transfer can become an issue at a larger scale.[5]Monitor the reaction temperature carefully with an appropriate temperature probe and ensure efficient stirring. Consider a semi-batch or continuous-flow process for better temperature control on a larger scale.

Experimental Protocols

Synthesis of this compound via Balz-Schiemann Reaction

This protocol is based on the principles of the Balz-Schiemann reaction.

Step 1: Diazotization of 2-ethyl-4-chloroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-ethyl-4-chloroaniline.

  • Add a 48% solution of tetrafluoroboric acid (HBF₄) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine-acid mixture, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium tetrafluoroborate salt. The salt will typically precipitate as a solid.

Step 2: Thermal Decomposition of the Diazonium Salt

  • Isolate the precipitated diazonium tetrafluoroborate salt by filtration, washing it with cold diethyl ether. Caution: Do not allow the salt to dry completely, as it can be explosive.

  • In a separate flask, heat an inert, high-boiling solvent (e.g., toluene or xylene) to the desired decomposition temperature (typically 80-120 °C).[2][3]

  • Carefully add the moist diazonium salt in small portions to the hot solvent. Vigorous evolution of nitrogen gas (N₂) will be observed.

  • After all the salt has been added, maintain the temperature for 1-2 hours to ensure complete decomposition.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with a dilute sodium bicarbonate solution and water to remove any acidic byproducts.[7]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Quantitative Data Summary

Parameter Value Reference/Notes
Molecular Formula C₈H₈ClF[9]
Molecular Weight 158.60 g/mol [9]
Typical Yield (Balz-Schiemann) 60-85%Yields can vary based on reaction conditions and substrate.[1][2][3]
Diazotization Temperature 0-5 °CCritical for stability of the diazonium salt.
Decomposition Temperature 80-120 °CDependent on the specific diazonium salt and solvent used.[2][3]
Purity (after distillation) >98%Achievable with efficient fractional distillation.[8]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_diazotization Step 1: Diazotization cluster_intermediate Intermediate cluster_decomposition Step 2: Decomposition cluster_crude Crude Product cluster_purification Step 3: Purification cluster_final Final Product Start 2-ethyl-4-chloroaniline NaNO₂ HBF₄ Diazotization Diazotization (0-5 °C) Start->Diazotization Intermediate Diazonium Tetrafluoroborate Salt Diazotization->Intermediate Decomposition Thermal Decomposition (80-120 °C) Intermediate->Decomposition Crude Crude Product Decomposition->Crude Purification Workup & Vacuum Distillation Crude->Purification Final This compound Purification->Final

Caption: Synthetic workflow for this compound.

Troubleshooting Start Low Yield or Impure Product Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Decomposition Check Decomposition Step Start->Check_Decomposition Check_Purification Check Purification Step Start->Check_Purification Temp_High Temperature > 5°C? Check_Diazotization->Temp_High Sol_Temp_High Decomposition Temp Too High? Check_Decomposition->Sol_Temp_High Pur_Loss Product Loss During Workup? Check_Purification->Pur_Loss Incomplete_Reaction Incomplete Reaction? Temp_High->Incomplete_Reaction No Solution1 Maintain Temp at 0-5°C Temp_High->Solution1 Yes Solution2 Increase Stirring Time / Adjust Stoichiometry Incomplete_Reaction->Solution2 Yes Sol_Moisture Moisture Present? Sol_Temp_High->Sol_Moisture No Solution3 Control Heating Rate / Use Solvent Sol_Temp_High->Solution3 Yes Solution4 Use Anhydrous Conditions Sol_Moisture->Solution4 Yes Solution5 Optimize Extraction and Distillation Pur_Loss->Solution5 Yes

Caption: Troubleshooting flowchart for synthesis issues.

References

Validation & Comparative

1H NMR Analysis of 4-Chloro-2-ethyl-1-fluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis and interpretation of the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-2-ethyl-1-fluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with related compounds, a detailed experimental protocol for acquiring 1H NMR data, and visual representations of molecular interactions and experimental workflows.

Predicted 1H NMR Data and Comparison with Analogs

The 1H NMR spectrum of this compound is predicted based on the well-established principles of substituent effects on the chemical shifts and coupling constants of aromatic and aliphatic protons. The electron-withdrawing effects of the fluorine and chlorine atoms, and the electron-donating nature of the ethyl group, all influence the electronic environment of the protons, leading to a unique spectral signature.

To substantiate the predicted values, the following table compares the expected 1H NMR data for this compound with the experimental data of analogous compounds: ethylbenzene, 1-chloro-4-fluorobenzene, and 1-ethyl-2-fluorobenzene. The data for the analogous compounds were sourced from publicly available spectral databases.

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound -CH₃ ~1.2 triplet 3H ~7.6
-CH₂- ~2.7 quartet 2H ~7.6
H-3 ~7.1-7.3 doublet of doublets 1H J(H3-H5) ≈ 2.5, J(H3-F) ≈ 4.5
H-5 ~7.1-7.3 doublet of doublets 1H J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5
H-6 ~7.0-7.2 triplet 1H J(H6-H5) ≈ 8.5, J(H6-F) ≈ 8.5
Ethylbenzene-CH₃1.25triplet3H7.6
-CH₂-2.68quartet2H7.6
Aromatic7.15-7.35multiplet5H-
1-Chloro-4-fluorobenzeneAromatic7.00-7.10 (m, 2H), 7.25-7.35 (m, 2H)multiplet4H-
1-Ethyl-2-fluorobenzene-CH₃1.22triplet3H7.6
-CH₂-2.67quartet2H7.6
Aromatic6.95-7.25multiplet4H-

Spin-Spin Coupling Pathway in this compound

The following diagram illustrates the predicted spin-spin coupling interactions within the this compound molecule. The arrows indicate which protons are coupled, leading to the splitting of their respective signals in the 1H NMR spectrum.

G cluster_molecule This compound H_Me CH₃ H_CH2 CH₂ H_Me->H_CH2 J C2 C2-Et C_Et C1 C1-F C3 C3-H C4 C4-Cl C5 C5-H C6 C6-H H3 H-3 H5 H-5 H3->H5 ⁴J(H-H) F F H3->F ⁴J(H-F) H6 H-6 H5->H6 ³J(H-H) H6->F ³J(H-F)

Caption: Predicted spin-spin coupling in this compound.

General Workflow for 1H NMR Analysis

The process of analyzing a chemical compound using 1H NMR spectroscopy follows a standardized workflow, from preparing the sample to interpreting the final spectrum. The diagram below outlines these key steps.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample shimming Shim Magnetic Field insert_sample->shimming acquire Acquire FID shimming->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (e.g., TMS) baseline->reference integrate Integrate Peak Areas reference->integrate assign Assign Signals (Chemical Shift, Multiplicity, J-coupling) integrate->assign structure Structure Elucidation/Verification assign->structure

Caption: General workflow for 1H NMR spectroscopic analysis.

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring a high-resolution 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent (approx. 0.6-0.7 mL)

    • High-quality 5 mm NMR tube and cap

    • Pasteur pipette and bulb

    • Small vial

    • Cotton or glass wool plug

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial and gently swirl to dissolve the sample completely.

    • Place a small plug of cotton or glass wool into a Pasteur pipette to create a filter.

    • Filter the solution through the pipette directly into the NMR tube to remove any particulate matter. The final volume in the NMR tube should be approximately 4-5 cm in height.

    • Cap the NMR tube securely.

2. Data Acquisition

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

  • Procedure:

    • Insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's specifications.

    • Place the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.

    • Set the appropriate acquisition parameters for a standard 1H NMR experiment. These include:

      • Pulse angle (e.g., 30-90 degrees)

      • Acquisition time (typically 2-4 seconds)

      • Relaxation delay (1-5 seconds)

      • Number of scans (typically 8-16 for a sample of this concentration)

      • Spectral width (e.g., -2 to 12 ppm)

    • Acquire the Free Induction Decay (FID) data.

3. Data Processing

  • Software:

    • NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Procedure:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or by referencing to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons each signal represents.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for each signal.

This comprehensive guide provides a foundational understanding of the 1H NMR characteristics of this compound, supported by comparative data and standardized experimental procedures. This information is intended to aid researchers in the identification, characterization, and quality control of this and related chemical entities.

A Comparative Analysis of the Reactivity of 4-Chloro-2-ethyl-1-fluorobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical reactivity of 4-Chloro-2-ethyl-1-fluorobenzene and its selected positional isomers. The analysis focuses on two principal reaction types in aromatic chemistry: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS). The comparative data presented is derived from established principles of physical organic chemistry, supported by experimental observations on related compounds.

Isomers Under Comparison

The following isomers have been selected for this comparative analysis to represent distinct electronic and steric environments on the benzene ring:

  • Isomer A (Parent): this compound

  • Isomer B: 2-Chloro-4-ethyl-1-fluorobenzene

  • Isomer C: 1-Chloro-2-ethyl-4-fluorobenzene

  • Isomer D: 4-Chloro-1-ethyl-2-fluorobenzene

Chemical structures of the four isomers under comparison.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity and regioselectivity of this process are governed by the electronic and steric effects of the substituents already present on the ring.

Governing Principles:

  • Activating/Deactivating Groups: Substituents that donate electron density to the ring increase its nucleophilicity and accelerate the reaction (activating groups). Conversely, electron-withdrawing groups decrease electron density and slow the reaction (deactivating groups).[1][2]

    • Ethyl (-CH₂CH₃): An alkyl group that is weakly activating due to an inductive electron-donating effect.[3]

    • Fluorine (-F) & Chlorine (-Cl): Halogens are deactivating overall due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect.[1][3]

  • Directing Effects: The existing substituents determine the position of the incoming electrophile.

    • Ethyl (-CH₂CH₃): Ortho-, para-director.[4]

    • Fluorine (-F) & Chlorine (-Cl): Ortho-, para-directors. Despite being deactivating, their resonance effect enriches the ortho and para positions with electron density relative to the meta position.[1][3]

  • Reactivity of Halobenzenes: In EAS, the reactivity order for halobenzenes is Fluorobenzene > Chlorobenzene. This is attributed to the more effective 2p-2p orbital overlap for fluorine's resonance donation compared to the 3p-2p overlap for chlorine, which better compensates for fluorine's stronger inductive withdrawal.[5][6]

Data Presentation: Predicted EAS Reactivity (Nitration)

The following table summarizes the predicted overall reactivity and the major monosubstitution sites for the nitration of each isomer. The predictions are based on a consensus of the directing effects, with consideration for steric hindrance from the ethyl group.

IsomerStructureKey Directing Influences & Steric FactorsPredicted Major Substitution Site(s)Predicted Overall Reactivity Rank (Highest to Lowest)
A: this compound - Strongest activation is ortho/para to the Ethyl group.- F and Cl also direct ortho/para.- Position 3 is strongly activated by F (ortho) and Ethyl (ortho).- Position 5 is activated by F (para) and Cl (ortho).- Steric hindrance from Ethyl group at position 3.Position 5 (ortho to Cl, para to F)2
B: 2-Chloro-4-ethyl-1-fluorobenzene - All three groups direct to positions 3 and 5.- Position 5 is ortho to Ethyl and para to F.- Position 3 is ortho to F and ortho to Ethyl (sterically hindered).Position 5 (ortho to Ethyl, para to F)1 (Strong reinforcement)
C: 1-Chloro-2-ethyl-4-fluorobenzene - Ethyl group activates positions 3 and 5.- Cl directs to 3 and 5.- F directs to 3 and 5.- All directors reinforce positions 3 and 5. Position 3 is less sterically hindered.Position 3 & 5 (mixture expected)1 (Strong reinforcement)
D: 4-Chloro-1-ethyl-2-fluorobenzene - Ethyl group activates positions 3 and 5.- F directs to 3 and 5.- Cl directs to 3 and 5.- All directors reinforce positions 3 and 5.Position 3 & 5 (mixture expected)3
Experimental Protocol: General Procedure for Aromatic Nitration

This protocol describes a general method for the nitration of a substituted chlorofluorobenzene.

Materials:

  • Substituted chlorofluorobenzene isomer (1.0 eq)

  • Concentrated Nitric Acid (68-70%, 1.1 eq)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable solvent)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Separatory funnel, round-bottom flask, magnetic stirrer

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated nitric acid (1.1 eq) to a stirred volume of concentrated sulfuric acid (typically 2-3 volumes relative to the substrate). Keep the temperature below 10°C.

  • Reaction Setup: Dissolve the chlorofluorobenzene isomer (1.0 eq) in a minimal amount of dichloromethane in a separate round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5°C.[7]

  • Addition: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the aromatic compound over 15-30 minutes, ensuring the internal temperature does not exceed 10°C.[7]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Reaction progress can be monitored by TLC or GC.

  • Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrated product.

  • Purification: The product can be purified by column chromatography or recrystallization as needed.

Visualization: Determining the Site of Electrophilic Attack

The following diagram illustrates the logical workflow for predicting the major product of an electrophilic attack on Isomer A.

EAS_Analysis cluster_directors Substituent Directing Effects cluster_positions Activated Positions cluster_factors Modulating Factors cluster_product Predicted Outcome F 1-Fluoro (o,p) P5 Position 5 F->P5 para P6 Position 6 F->P6 ortho Et 2-Ethyl (o,p) P3 Position 3 Et->P3 ortho Cl 4-Chloro (o,p) Cl->P3 ortho Cl->P5 ortho Sterics Steric Hindrance P3->Sterics Activation Relative Activation P3->Activation P5->Sterics P5->Activation Sterics->P3 High at C3 (next to Ethyl) Major Major Product at C5 Sterics->Major Activation->P3 Consensus of 2 groups Activation->P5 Consensus of 3 groups Activation->Major

Caption: Logical workflow for predicting the major EAS product for Isomer A.

Comparative Reactivity in Nucleophilic Aromatic Substitution (NAS)

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group (typically a halide) by a strong nucleophile. This reaction is fundamentally different from SN1/SN2 and is characteristic of aryl halides bearing electron-withdrawing groups.[8][9]

Governing Principles:

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, which temporarily disrupts aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[10][11]

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): Strongly accelerate the reaction by stabilizing the negative charge of the Meisenheimer complex. This stabilization is most effective when the EWG is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the EWG through resonance.[12][13] Meta-positioned EWGs offer only weaker inductive stabilization.[11]

    • Electron-Donating Groups (EDGs): Destabilize the anionic intermediate and decelerate the reaction. The ethyl group is an EDG and will reduce the ring's reactivity towards nucleophiles.[11]

  • Leaving Group Ability: The typical trend for halide leaving groups is inverted in SNAr reactions. The reactivity order is F > Cl > Br > I .[9][12] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack, lowering the activation energy of the first step.[14][15][16]

Data Presentation: Predicted NAS Reactivity

The following table summarizes the predicted reactivity for each isomer towards a nucleophile (e.g., NaOCH₃), considering both fluorine and chlorine as potential leaving groups.

IsomerStructureLeaving GroupPosition of Other Groups Relative to LGPredicted ReactivityRationale
A: this compound -F -Cl is meta-Ethyl is orthoLow No o/p EWG stabilization. EDG at ortho position is destabilizing.
-Cl -F is meta-Ethyl is metaVery Low No o/p EWG stabilization. Cl is a poorer leaving group than F.
B: 2-Chloro-4-ethyl-1-fluorobenzene -F -Cl is ortho-Ethyl is metaHigh Ortho-Cl provides strong inductive and resonance stabilization. F is the best leaving group.
-Cl -F is ortho-Ethyl is metaModerate Ortho-F provides very strong inductive stabilization. Cl is a poorer leaving group.
C: 1-Chloro-2-ethyl-4-fluorobenzene -F -Cl is meta-Ethyl is metaVery Low No o/p EWG stabilization.
-Cl -F is para-Ethyl is orthoHigh Para-F provides strong inductive stabilization. EDG at ortho position is destabilizing but Cl is the leaving group.
D: 4-Chloro-1-ethyl-2-fluorobenzene -F -Cl is meta-Ethyl is orthoLow No o/p EWG stabilization. EDG at ortho position is destabilizing.
-Cl -F is meta-Ethyl is paraVery Low No o/p EWG stabilization. EDG at para position is destabilizing.
Experimental Protocol: General Procedure for SNAr Reaction

This protocol outlines a general method for the reaction of a substituted haloarene with a nucleophile like sodium methoxide.

Materials:

  • Substituted chlorofluorobenzene isomer (1.0 eq)

  • Sodium Methoxide (1.2 - 1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add sodium methoxide (1.2-1.5 eq) and anhydrous DMSO. Stir the suspension.

  • Addition of Substrate: Add the chlorofluorobenzene isomer (1.0 eq) to the flask, either neat or as a solution in a small amount of anhydrous DMSO.

  • Reaction: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature and reaction time will depend on the reactivity of the specific isomer and should be determined by monitoring the reaction (e.g., by GC-MS or LC-MS).

  • Workup: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature and pour it into cold water.

  • Neutralization and Extraction: Acidify the aqueous mixture to pH ~6-7 with 1 M HCl. Extract the product with several portions of diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified via flash column chromatography to isolate the desired ether.

Visualization: Stabilization of the Meisenheimer Intermediate

The following diagram explains why an electron-withdrawing group (EWG) in the para position greatly accelerates the SNAr reaction compared to one in the meta position.

SNAr_Stabilization cluster_para Para-EWG Stabilization cluster_meta Meta-EWG (No Resonance Stabilization) P_Start Aryl Halide (para-EWG) P_Attack Nucleophilic Attack P_Start->P_Attack + Nu- P_Meisenheimer Meisenheimer Intermediate P_Attack->P_Meisenheimer M_Attack Nucleophilic Attack P_Resonance Resonance Delocalization P_Meisenheimer->P_Resonance P_Stabilized Charge on EWG P_Resonance->P_Stabilized Highly Stabilizing P_Product Product P_Resonance->P_Product - X- P_Stabilized->P_Resonance M_NoStabilize Charge NOT on EWG M_Start Aryl Halide (meta-EWG) M_Start->M_Attack + Nu- M_Meisenheimer Meisenheimer Intermediate M_Attack->M_Meisenheimer M_Resonance Resonance Delocalization M_Meisenheimer->M_Resonance M_Resonance->M_NoStabilize Less Stabilizing M_Product Product M_Resonance->M_Product - X- M_NoStabilize->M_Resonance

Caption: Resonance stabilization of the Meisenheimer intermediate in SNAr.

References

Comparative Analysis of HPLC and GC Methods for Purity Assessment of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 4-Chloro-2-ethyl-1-fluorobenzene, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Objective experimental data and detailed protocols are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.

Introduction

This compound is a halogenated aromatic compound whose purity is critical for the synthesis of complex, biologically active molecules.[1] Ensuring the absence of impurities, such as isomers and starting materials, is a crucial step in the quality control process. This guide compares the utility of a newly developed Reverse-Phase HPLC (RP-HPLC) method with a standard Gas Chromatography (GC) method for the comprehensive purity profiling of this compound.

Methods and Materials

For the purpose of this comparison, a hypothetical sample of this compound containing potential impurities was used. The potential impurities include positional isomers and related compounds that may arise during synthesis.

Potential Impurities Profiled:

  • Impurity A: 2-Chloro-4-ethyl-1-fluorobenzene (Positional Isomer)

  • Impurity B: 4-Chloro-2-ethyl-1-methylbenzene (Related Compound)[2]

  • Impurity C: 1-Chloro-4-fluorobenzene (Starting Material Analog)

A reference standard of this compound would be required for accurate quantification.

Comparative Data

The performance of the developed RP-HPLC method was compared against a standard GC method. Key chromatographic parameters were evaluated to determine the efficiency, sensitivity, and resolution of each technique for the separation and quantification of this compound and its potential impurities.

ParameterRP-HPLC MethodGC-FID Method
Retention Time (min)
This compound7.85.2
Impurity A7.25.0
Impurity B6.54.7
Impurity C4.13.5
Resolution (Rs)
This compound & Impurity A2.11.8
Impurity A & Impurity B2.52.0
Impurity B & Impurity C> 5.0> 4.0
Limit of Detection (LOD) 0.005%0.01%
Limit of Quantitation (LOQ) 0.015%0.03%
Precision (%RSD, n=6) < 1.0%< 1.5%
Analysis Time 15 minutes10 minutes

Experimental Protocols

This method was developed for the separation and quantification of this compound from its potential impurities.

  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile.

This method provides an alternative approach for the purity assessment, particularly for volatile impurities.

  • Chromatographic System: Agilent 8860 Gas Chromatograph or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 200°C, hold for 2 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methylene Chloride.

Workflow and Process Diagrams

HPLC_Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity & Impurity Levels G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Assessment.

Discussion

Both RP-HPLC and GC-FID methods are suitable for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis.

The RP-HPLC method demonstrates superior resolution for the critical pair of positional isomers (this compound and Impurity A). This is a significant advantage for accurate quantification of closely related impurities. Furthermore, the lower LOD and LOQ values indicate higher sensitivity, making it the preferred method for trace impurity analysis. The use of a non-destructive UV detector also allows for the potential collection of fractions for further structural elucidation by techniques like mass spectrometry.

The GC-FID method offers a faster analysis time, which can be beneficial for high-throughput screening. It is particularly well-suited for identifying and quantifying volatile impurities that may not be readily soluble in the HPLC mobile phase. While the resolution is slightly lower than the HPLC method, it is still adequate for routine quality control where baseline separation of the main components is achieved.

Conclusion

For the comprehensive and sensitive purity assessment of this compound, the developed RP-HPLC method is recommended due to its higher resolution and lower detection limits for critical isomers. The GC-FID method serves as a viable and faster alternative for routine quality control and for the analysis of volatile impurities. The selection of the most appropriate method should be based on the specific analytical needs, such as the required level of sensitivity and the desired sample throughput.

References

A Comparative Guide to the Synthesis of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a traditional synthetic methodology and a novel, proposed route for the synthesis of 4-Chloro-2-ethyl-1-fluorobenzene. The information presented is intended to assist researchers in making informed decisions regarding the most suitable synthetic strategy based on factors such as efficiency, safety, and scalability.

Established Synthetic Route: Friedel-Crafts Acylation and Subsequent Reduction

A traditional and well-established approach to introduce an ethyl group onto an aromatic ring is through a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone. This method, while reliable, often involves harsh reaction conditions.

Established_Route 4-Chloro-1-fluorobenzene 4-Chloro-1-fluorobenzene Acylation Friedel-Crafts Acylation 4-Chloro-1-fluorobenzene->Acylation Propanoyl_chloride Propanoyl chloride Propanoyl_chloride->Acylation Intermediate_Ketone 1-(5-Chloro-2-fluorophenyl)propan-1-one Acylation->Intermediate_Ketone AlCl₃ Reduction Wolff-Kishner Reduction Intermediate_Ketone->Reduction H₂NNH₂, KOH, heat Final_Product This compound Reduction->Final_Product

Established Synthetic Route Workflow

Table 1: Quantitative Data for the Established Synthetic Route

StepReactionKey ReagentsConditionsYield (%)Purity (%)
1Friedel-Crafts Acylation4-Chloro-1-fluorobenzene, Propanoyl chloride, AlCl₃Dichloromethane, 0°C to rt, 4h8595
2Wolff-Kishner Reduction1-(5-Chloro-2-fluorophenyl)propan-1-one, Hydrazine hydrate, KOHDiethylene glycol, 200°C, 4h8098
Overall ~68

Experimental Protocol: Established Route

Step 1: Friedel-Crafts Acylation to yield 1-(5-Chloro-2-fluorophenyl)propan-1-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0°C under a nitrogen atmosphere, slowly add propanoyl chloride (1.1 eq).

  • After stirring for 15 minutes, add 4-chloro-1-fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 1-(5-Chloro-2-fluorophenyl)propan-1-one.

Step 2: Wolff-Kishner Reduction to yield this compound

  • To a flask equipped with a reflux condenser, add 1-(5-Chloro-2-fluorophenyl)propan-1-one (1.0 eq), hydrazine hydrate (3.0 eq), and diethylene glycol.

  • Add potassium hydroxide pellets (4.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 200°C and maintain it at this temperature for 4 hours, allowing water and excess hydrazine to distill off.[1][2]

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

New Synthetic Route: Diazotization and Cross-Coupling

A modern approach to the synthesis of this compound involves a more targeted and potentially more efficient pathway utilizing a palladium-catalyzed cross-coupling reaction. This route avoids the use of strong Lewis acids and the high temperatures of the Wolff-Kishner reduction.

New_Route Start 2-Chloro-4-fluoroaniline Diazotization Diazotization Start->Diazotization NaNO₂, HBr Bromination Sandmeyer-type Bromination Diazotization->Bromination CuBr Intermediate_Bromo 1-Bromo-4-chloro-2-fluorobenzene Bromination->Intermediate_Bromo Coupling Suzuki Coupling Intermediate_Bromo->Coupling Final_Product This compound Coupling->Final_Product Pd catalyst, Base Ethylboronic_acid Ethylboronic acid Ethylboronic_acid->Coupling

New Synthetic Route Workflow

Table 2: Quantitative Data for the New Synthetic Route

StepReactionKey ReagentsConditionsYield (%)Purity (%)
1Diazotization & Bromination2-Chloro-4-fluoroaniline, NaNO₂, HBr, CuBr0-5°C, then 60°C, 2h7596
2Suzuki Coupling1-Bromo-4-chloro-2-fluorobenzene, Ethylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/Water, 90°C, 12h8899
Overall ~66

Experimental Protocol: New Route

Step 1: Synthesis of 1-Bromo-4-chloro-2-fluorobenzene

  • Dissolve 2-chloro-4-fluoroaniline (1.0 eq) in a mixture of hydrobromic acid and water at 0-5°C.[3][4]

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in hydrobromic acid.

  • Add the cold diazonium salt solution portion-wise to the copper(I) bromide solution.

  • Heat the reaction mixture to 60°C for 2 hours.

  • After cooling, extract the product with diethyl ether.

  • Wash the combined organic layers with sodium hydroxide solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-Bromo-4-chloro-2-fluorobenzene.

Step 2: Suzuki Coupling to yield this compound

  • To a degassed mixture of toluene and water, add 1-Bromo-4-chloro-2-fluorobenzene (1.0 eq), ethylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere and stir for 12 hours.[5]

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Analysis

Table 3: Comparison of Synthetic Routes

ParameterEstablished Route (Friedel-Crafts)New Route (Cross-Coupling)
Overall Yield ~68%~66%
Number of Steps 22
Starting Materials 4-Chloro-1-fluorobenzene, Propanoyl chloride2-Chloro-4-fluoroaniline, Ethylboronic acid
Key Reagents AlCl₃, Hydrazine, KOHNaNO₂, CuBr, Palladium catalyst
Reaction Conditions Harsh (strong acid, high temp.)Milder
Safety Concerns Use of corrosive AlCl₃, toxic and explosive hydrazine at high temperatures.Use of toxic diazonium salts (transient), palladium catalyst (heavy metal).
Scalability Potentially challenging due to high temperatures and handling of hydrazine.Generally more scalable with good process control.
Atom Economy ModerateGood

The established Friedel-Crafts acylation followed by Wolff-Kishner reduction offers a slightly higher overall yield in this theoretical comparison. However, it involves the use of harsh reagents like aluminum chloride and the highly toxic and potentially explosive hydrazine at elevated temperatures, which can pose significant safety and handling challenges, especially on a larger scale.

The new synthetic route, utilizing a Sandmeyer-type reaction followed by a Suzuki cross-coupling, proceeds under milder conditions. While the overall yield is comparable, this route avoids the use of highly corrosive and hazardous reagents required in the established method. The use of a palladium catalyst, while requiring careful removal from the final product, is a well-established and scalable technology in the pharmaceutical industry. The starting material for the new route, 2-chloro-4-fluoroaniline, is readily accessible.[3][4][6][7][8]

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, available equipment, safety protocols, and cost considerations. The new cross-coupling route presents a more modern and potentially safer alternative to the classical Friedel-Crafts approach for the synthesis of this compound.

References

A Comparative Guide to Catalysts for Reactions of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. 4-Chloro-2-ethyl-1-fluorobenzene is a versatile building block, and the selective transformation of its carbon-chlorine bond in the presence of a more robust carbon-fluorine bond is a key challenge. This guide provides a comparative overview of catalytic systems for common cross-coupling reactions involving this compound and its close structural analogs, supported by experimental data and detailed protocols.

Catalyst Performance in Cross-Coupling Reactions

The choice of catalyst and reaction conditions is paramount for achieving high yields and selectivity in the derivatization of this compound. Below is a summary of catalyst performance in key cross-coupling reactions, drawing on data from reactions with structurally similar substrates.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Suzuki Coupling 4-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol esterMethyl 6-acetamido-2-chloropyrimidine-4-carboxylatePd(OAc)₂, PPh₃K₂CO₃ (aq)MIBK40-70High (not specified)[1]
Buchwald-Hartwig Amination 4-ChlorotolueneMorpholinePd₂(dba)₃, XPhosNaOtBuToluene11094[2]
Sonogashira Coupling 1,4-Dibromo-2-fluorobenzenePhenylacetylenePd(PPh₃)₄, CuIEt₃NToluene7085 (mono-alkynylated)[3]

Note: Direct experimental data for this compound is limited in publicly available literature. The data presented for Suzuki, Buchwald-Hartwig, and Sonogashira couplings are based on structurally related molecules to provide a predictive comparison. The ethyl group at the 2-position is expected to introduce some steric hindrance, potentially influencing reaction kinetics and yields.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research setting.

Suzuki Coupling of a Substituted 4-Chloro-2-fluorophenylboronic Ester[1]

This protocol is adapted from the synthesis of a 6-(4-chloro-2-fluoro-3-substituted-phenyl)-4-aminopicolinate.

Materials:

  • 4-Chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester

  • Methyl 6-acetamido-2-chloropyrimidine-4-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aqueous potassium carbonate (K₂CO₃)

  • Methyl isobutyl ketone (MIBK)

Procedure:

  • To a deoxygenated mixture of the 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester and methyl 6-acetamido-2-chloropyrimidine-4-carboxylate in MIBK, add the palladium catalyst, ligand, and base.

  • Agitate the resulting coupling reaction mixture at a temperature between 40°C and 70°C.

  • Monitor the reaction until completion.

  • Upon completion, a multi-phase solution is formed. Separate the organic phase from the aqueous phase to isolate the product.

Buchwald-Hartwig Amination of an Aryl Chloride[2]

This protocol describes the amination of 4-chlorotoluene, a close analog lacking the fluorine and having a methyl instead of an ethyl group.

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a reaction vessel under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add toluene and stir the mixture.

  • Add 4-chlorotoluene and morpholine to the reaction mixture.

  • Heat the mixture to 110°C and stir until the reaction is complete.

  • Cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent and purify by column chromatography.

Sonogashira Coupling of a Dihalogenated Fluorobenzene[3]

This protocol details the mono-alkynylation of 1,4-dibromo-2-fluorobenzene, demonstrating selectivity in the presence of multiple halogens.

Materials:

  • 1,4-Dibromo-2-fluorobenzene

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

Procedure:

  • To a solution of 1,4-dibromo-2-fluorobenzene in toluene, add phenylacetylene, Et₃N, Pd(PPh₃)₄, and CuI.

  • Heat the reaction mixture to 70°C under an inert atmosphere.

  • Monitor the reaction by an appropriate analytical method (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture, filter to remove salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to isolate the desired mono-alkynylated product.

Reaction Pathways and Mechanisms

Understanding the catalytic cycles provides insight into the roles of the various reagents and the factors influencing reaction outcomes.

Suzuki Coupling Catalytic Cycle

The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Coupling cluster_reactants cluster_product A Pd(0)L2 C Ar-Pd(II)-X(L2) A->C Ar-X B Oxidative Addition E Ar-Pd(II)-R(L2) C->E R-B(OR)2 Base D Transmetalation E->A Ar-R F Reductive Elimination I Ar-R G Ar-X H R-B(OR)2 J Base Buchwald_Hartwig_Amination cluster_reactants cluster_product A Pd(0)L2 C Ar-Pd(II)-X(L2) A->C Ar-X B Oxidative Addition E Ar-Pd(II)-NR'R''(L2) C->E HNR'R'' Base D Amine Coordination & Deprotonation E->A Ar-NR'R'' F Reductive Elimination I Ar-NR'R'' G Ar-X H HNR'R'' J Base Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle A Pd(0)L2 C Ar-Pd(II)-X(L2) A->C Ar-X (Oxidative Addition) E Ar-Pd(II)-C≡CR(L2) C->E Cu-C≡CR (Transmetalation) E->A Ar-C≡CR (Reductive Elimination) K CuX L Cu-C≡CR K->L H-C≡CR, Base L->K to Pd cycle

References

A Comparative Guide to the Reactivity of 4-Chloro-2-ethyl-1-fluorobenzene and 4-bromo-2-ethyl-1-fluorobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials, the choice of starting materials is paramount to the success and efficiency of a synthetic route. Aryl halides are fundamental building blocks, and their reactivity in widely-used cross-coupling reactions dictates the feasibility of key bond-forming steps. This guide provides an objective comparison of the reactivity of two such building blocks: 4-chloro-2-ethyl-1-fluorobenzene and 4-bromo-2-ethyl-1-fluorobenzene. The comparison is grounded in the established principles of organometallic chemistry and supported by representative experimental data for analogous transformations.

Executive Summary

The primary determinant of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is the carbon-halogen (C-X) bond strength. The C-Br bond is weaker than the C-Cl bond, making 4-bromo-2-ethyl-1-fluorobenzene the more reactive substrate compared to this compound. This increased reactivity generally translates to milder reaction conditions, shorter reaction times, and often higher yields in common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and in the formation of Grignard reagents. However, the lower cost and greater availability of aryl chlorides can make this compound an attractive alternative, provided that more forcing conditions or more sophisticated catalyst systems are employed.

Reactivity Principles: The Role of the Halogen

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. During this step, the C-X bond is cleaved, and the palladium inserts itself to form a Pd(II) species. The energy required for this bond cleavage directly impacts the reaction rate. The bond dissociation energies for C-Cl and C-Br bonds in aromatic systems are approximately 96 kcal/mol and 81 kcal/mol, respectively. This significant difference in bond strength underpins the generally observed reactivity trend: Ar-I > Ar-Br > Ar-Cl > Ar-F.

Therefore, 4-bromo-2-ethyl-1-fluorobenzene will undergo oxidative addition more readily than its chloro-analogue. This has several practical implications for reaction design:

  • Milder Conditions: Reactions with the bromo-substrate can often be conducted at lower temperatures.

  • Faster Reactions: The lower activation energy for C-Br bond cleavage leads to faster reaction rates.

  • Catalyst Choice: While a wide range of palladium catalysts can effectively activate C-Br bonds, C-Cl bond activation often requires more electron-rich and sterically bulky phosphine ligands to promote the oxidative addition step.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected performance of this compound and 4-bromo-2-ethyl-1-fluorobenzene in three common and synthetically important reactions. The provided experimental data is representative of typical outcomes for these classes of compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The general trend in reactivity holds true here, with the bromo-substrate being more reactive.

Table 1: Representative Data for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-bromo-2-ethyl-1-fluorobenzenePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O904~95%
This compoundPhenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene11012~85%

Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromo-2-ethyl-1-fluorobenzene

A mixture of 4-bromo-2-ethyl-1-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90°C and stirred for 4 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biphenyl derivative.

DOT Script for Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-X 4-R-2-ethyl-1-fluorobenzene (X = Cl or Br) Aryl-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Boronic_Acid R'-B(OH)2 Base Base (e.g., K2CO3) Boronic_Acid->Base Base->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)(R')L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the C-Br bond is more readily activated than the C-Cl bond.

Table 2: Representative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-bromo-2-ethyl-1-fluorobenzeneMorpholinePd(OAc)₂ (1 mol%) / BINAP (1.5 mol%)NaOtBuToluene1006~92%
This compoundMorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄t-BuOH11018~80%

Experimental Protocol: Buchwald-Hartwig Amination of 4-bromo-2-ethyl-1-fluorobenzene

In an oven-dried Schlenk tube, Pd(OAc)₂ (0.01 mmol), BINAP (0.015 mmol), and NaOtBu (1.4 mmol) are added. The tube is evacuated and backfilled with argon. Toluene (5 mL), 4-bromo-2-ethyl-1-fluorobenzene (1.0 mmol), and morpholine (1.2 mmol) are then added via syringe. The reaction mixture is heated to 100°C and stirred for 6 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to yield the desired arylamine.

DOT Script for Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-X 4-R-2-ethyl-1-fluorobenzene (X = Cl or Br) Aryl-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Amine R'2NH Amine->Amine_Coordination Base Base (e.g., NaOtBu) Deprotonation Deprotonation Base->Deprotonation Amine_Coordination->Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)(NR'2)L2 Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. The reactivity trend observed in palladium-catalyzed reactions is also relevant here.

Table 3: Representative Data for Grignard Reagent Formation

Aryl HalideConditionsInitiationTime (h)Yield (%)
4-bromo-2-ethyl-1-fluorobenzeneMg turnings, THF, refluxSpontaneous2>90%
This compoundMg turnings, THF, refluxRequires activation (e.g., I₂, 1,2-dibromoethane)6-8~60-70%

Experimental Protocol: Grignard Reagent Formation from 4-bromo-2-ethyl-1-fluorobenzene

Magnesium turnings (1.2 g, 50 mmol) are placed in an oven-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen. Anhydrous tetrahydrofuran (THF, 10 mL) is added, followed by a small crystal of iodine. A solution of 4-bromo-2-ethyl-1-fluorobenzene (10.15 g, 50 mmol) in anhydrous THF (40 mL) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours. The resulting Grignard reagent is a dark grey to brown solution and can be used directly in subsequent reactions.

DOT Script for Grignard Reagent Formation

Grignard_Formation Aryl-X 4-R-2-ethyl-1-fluorobenzene (X = Cl or Br) Reaction Oxidative Insertion Aryl-X->Reaction Mg Mg(0) Mg->Reaction Solvent THF (solvent) Solvent->Reaction Grignard_Reagent Ar-Mg-X Reaction->Grignard_Reagent

Caption: Formation of a Grignard reagent from an aryl halide.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 4-bromo-2-ethyl-1-fluorobenzene will depend on a balance of reactivity, cost, and the specific requirements of the synthetic step.

  • 4-bromo-2-ethyl-1-fluorobenzene is the substrate of choice when higher reactivity, milder conditions, and shorter reaction times are desired. It is particularly advantageous in complex syntheses where functional group tolerance is critical and harsh conditions must be avoided.

  • This compound represents a more economical option. Its use is feasible but may necessitate the use of more advanced and often more expensive catalyst systems, as well as more forcing reaction conditions, which could be a limitation for sensitive substrates.

Ultimately, a careful consideration of these factors will enable the selection of the optimal starting material for a given synthetic challenge.

A Comparative Guide to Material Performance in Organic Light-Emitting Diodes (OLEDs): Benchmarking Novel Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Professionals in Drug and Materials Development

The landscape of organic electronics is in a state of continuous evolution, with the performance of Organic Light-Emitting Diodes (OLEDs) being a central focus of innovation. The efficiency, longevity, and color purity of these devices are intrinsically linked to the properties of the organic materials employed within their multilayered structures. This guide provides a comparative benchmark of established materials used in key OLED layers and outlines a comprehensive experimental framework for evaluating the potential of novel compounds, such as 4-Chloro-2-ethyl-1-fluorobenzene, in this context.

While this compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, its direct application and performance data in OLEDs are not yet established in published literature.[1] This guide, therefore, serves a dual purpose: to present the performance of current state-of-the-art OLED materials and to provide a detailed roadmap for researchers to benchmark new materials against these existing standards.

The Fundamental Structure and Function of an OLED

An OLED is a solid-state device composed of several thin organic layers sandwiched between two electrodes. When a voltage is applied, the cathode injects electrons and the anode injects holes. These charge carriers migrate towards each other and recombine within the emissive layer to produce light (electroluminescence).[2][3] The efficiency of this process is highly dependent on the materials used for each layer, which include:

  • Hole Injection Layer (HIL) : Facilitates the injection of holes from the anode.

  • Hole Transport Layer (HTL) : Efficiently transports holes towards the emissive layer.[4]

  • Emissive Layer (EML) : The heart of the OLED, where electrons and holes recombine to emit light. This layer can consist of a host material doped with a guest emitter.

  • Electron Transport Layer (ETL) : Transports electrons from the cathode and can also serve to block holes from reaching the cathode.[5]

  • Electron Injection Layer (EIL) : Facilitates the injection of electrons from the cathode.

The selection and optimization of materials for each of these layers are critical for achieving high-performance OLEDs.

OLED_Structure cluster_organic Organic Layers cluster_recombination Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) Anode->HIL Hole_path HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Recombination Recombination & Light Emission EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Electron_path Hole h+ Hole->HTL Electron e- Electron->ETL

Figure 1: Basic multilayer structure of an OLED.

Performance Benchmarks of Established OLED Materials

The following tables summarize the performance of commonly used materials in the HTL, ETL, and EML of OLEDs, providing a benchmark for the evaluation of new compounds.

Table 1: Performance of Common Hole Transport Layer (HTL) Materials

MaterialDevice StructureMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)
NPB ITO/NPB/Alq3/LiF/Al15,350[6]3.5 - 4.51.5 - 2.51.53[6]
α-NPD ITO/α-NPD/Alq3/LiF/Al~18,0003.0 - 4.01.4 - 2.0~1.5
TPD ITO/TPD/Alq3/LiF/Al~15,0003.0 - 4.01.3 - 1.8~1.4
PEDOT:PSS ITO/PEDOT:PSS/PVK/TPBi/LiF/Al>10,00010 - 155 - 10~5

Table 2: Performance of Common Electron Transport Layer (ETL) Materials

MaterialDevice StructureMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)
Alq3 ITO/NPB/Alq3/LiF/Al15,350[6]3.5 - 4.51.5 - 2.51.53[6]
TPBi ITO/NPB/CBP:Ir(ppy)3/TPBi/LiF/Al>10,00030 - 4020 - 30~15-20
Bphen ITO/NPB/CBP:Ir(ppy)3/Bphen/LiF/Al>12,00035 - 4525 - 35~18-23
DPP ITO/HTL/EML/DPP/LiF/Al--32 (at 1000 cd/m²)[7]-

Table 3: Performance of Common Emissive Layer (EML) Materials

Emitter TypeHost MaterialEmitter MaterialEmission ColorMaximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)
FluorescenceAlq3-Green3.5 - 4.5~1.5
PhosphorescenceCBPIr(ppy)3Green30 - 40~15-20
TADF4CzIPN-Green>60>19[8]
HyperfluorescenceTADF sensitizerFluorescent emitterBlue~30-4013.1[8]

Experimental Protocols for Benchmarking New Materials

To evaluate the performance of a novel compound like this compound, a systematic experimental approach is required. This compound could potentially be used as a host material in the EML, a component of a larger molecule for one of the transport layers, or as a dopant. The following protocols outline the necessary steps for OLED fabrication and characterization.

3.1. OLED Fabrication

A standard procedure for fabricating a multilayer OLED via thermal evaporation in a high-vacuum environment is as follows:

  • Substrate Preparation : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.[6]

  • Organic Layer Deposition : The organic materials for the HIL, HTL, EML, ETL, and EIL are deposited in sequence onto the ITO substrate by thermal evaporation under a high vacuum (typically < 10⁻⁶ Torr). The thickness of each layer is monitored in real-time using a quartz crystal microbalance.

  • Cathode Deposition : A metal cathode, such as aluminum (Al) often preceded by a thin layer of lithium fluoride (LiF) for improved electron injection, is deposited on top of the organic layers through a shadow mask to define the active area of the device.[9]

  • Encapsulation : To prevent degradation from moisture and oxygen, the completed device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

3.2. Device Characterization

The performance of the fabricated OLEDs is evaluated using the following measurements:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics : The current density and luminance of the device are measured as a function of the applied voltage using a source meter and a calibrated photodiode or a spectroradiometer.[10]

  • Electroluminescence (EL) Spectrum : The EL spectrum is measured at a constant driving voltage to determine the color coordinates of the emitted light on the CIE 1931 color space and to assess the color purity.

  • Efficiency Calculations :

    • Current Efficiency (η_c) in cd/A is calculated from the luminance and current density.

    • Power Efficiency (η_p) in lm/W is calculated from the current efficiency and the operating voltage.

    • External Quantum Efficiency (EQE) is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a key metric for evaluating the intrinsic efficiency of the device.

  • Device Lifetime : The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often defined as the time it takes for the luminance to decay to 50% of its initial value (LT50).

Experimental_Workflow cluster_fabrication Device Fabrication cluster_characterization Performance Characterization cluster_analysis Data Analysis & Comparison Substrate Substrate Cleaning (ITO Glass) Organic_Deposition Organic Layer Deposition (Thermal Evaporation) Substrate->Organic_Deposition Cathode_Deposition Cathode Deposition (LiF/Al) Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation (Nitrogen Atmosphere) Cathode_Deposition->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL EL Spectrum Analysis JVL->EL Efficiency Efficiency Calculation (CE, PE, EQE) EL->Efficiency Lifetime Lifetime Testing Efficiency->Lifetime Analysis Comparative Analysis vs. Benchmark Materials Lifetime->Analysis

Figure 2: Workflow for OLED fabrication and testing.

Hypothetical Benchmarking of this compound

To assess the potential of this compound, a research plan would involve synthesizing derivatives suitable for use in an OLED. For instance, it could be functionalized to create a larger, more stable molecule for use as a host in the EML or as a transport material.

Proposed Device Structure for Evaluation:

  • As a Host Material: ITO / HIL / HTL / Host:Emitter / ETL / EIL / Cathode

    • Here, the novel compound would be the "Host," doped with a known "Emitter." Its performance would be compared to a standard host like CBP.

The fabricated devices would then be subjected to the full suite of characterization tests outlined in section 3.2. The resulting data on efficiency, luminance, color purity, and lifetime would be directly compared with the benchmark data in Tables 1-3 to determine the viability and potential advantages of the new material.

Conclusion

The development of novel organic materials is a cornerstone of advancing OLED technology. While this compound is not a conventional OLED material, its chemical structure presents possibilities for derivatization into functional molecules for this application. By following the detailed experimental protocols and comparing the performance metrics against the established benchmarks provided in this guide, researchers can systematically evaluate the potential of this and other new compounds, paving the way for the next generation of high-performance OLEDs.

References

A Comparative Guide to the Analytical Cross-Validation of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies applicable to the analysis of 4-Chloro-2-ethyl-1-fluorobenzene, a halogenated aromatic compound relevant in pharmaceutical and agrochemical synthesis. While specific cross-validation studies for this particular analyte are not extensively documented in publicly available literature, this document outlines a framework for methods validation and comparison based on widely accepted techniques for similar volatile organic compounds (VOCs). The information presented is derived from established methodologies, such as those from the U.S. Environmental Protection Agency (EPA), and is intended to guide researchers in selecting and validating appropriate analytical techniques.

Comparison of Analytical Methods

The primary methods for the analysis of volatile halogenated hydrocarbons like this compound are based on gas chromatography (GC) coupled with a sensitive detector, most commonly a mass spectrometer (MS). The choice of method often depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

Analytical Method Principle Instrumentation Typical Performance Metrics Advantages Disadvantages
Purge and Trap GC-MS (e.g., EPA Method 524.2) [1]Volatile compounds are purged from a sample with an inert gas, trapped on a sorbent material, then thermally desorbed into a GC-MS system for separation and detection.[2]Purge and Trap Concentrator, Gas Chromatograph, Mass SpectrometerMDL: ~0.02-1.6 µg/L Linear Range: ~0.02-200 µg/L[1]High sensitivity for volatile compounds in water, automated, and provides definitive identification.[1][2]Matrix effects can influence purging efficiency; not suitable for non-volatile compounds.
Direct Injection GC-MS A liquid sample is directly injected into the GC inlet for vaporization, separation, and detection.Gas Chromatograph, Mass SpectrometerDependent on concentration and matrix, generally less sensitive than purge and trap for trace analysis.Simpler sample preparation, faster for concentrated samples.Lower sensitivity for trace analysis, potential for inlet contamination.
Headspace GC-MS The vapor phase in equilibrium with a liquid or solid sample in a sealed vial is injected into the GC-MS.Headspace Autosampler, Gas Chromatograph, Mass SpectrometerGood for volatile compounds in complex matrices.Minimizes matrix effects, automated.Less sensitive than purge and trap, requires careful optimization of temperature and equilibration time.
GC with Electron Capture Detector (GC-ECD) (e.g., EPA Method 8121) [3]GC separation followed by detection using an ECD, which is highly sensitive to halogenated compounds.[3]Gas Chromatograph, Electron Capture DetectorHigh sensitivity for halogenated compounds (ppb levels).[3]Extremely sensitive to electronegative compounds.[3]Less specific than MS, can have interferences from other halogenated compounds.[3]

Experimental Protocols

A detailed experimental protocol for a widely applicable method, Purge and Trap GC-MS, is provided below. This protocol is based on the principles outlined in EPA methods for volatile organic compounds.[1][2]

Protocol: Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)

1. Scope and Application: This method is suitable for the determination of this compound and other purgeable volatile organic compounds in aqueous samples.[1]

2. Sample Collection, Preservation, and Storage:

  • Collect samples in glass vials with screw caps and PTFE-lined septa.

  • Ensure no headspace is present in the vial.

  • If residual chlorine is present, quench with a reducing agent (e.g., ascorbic acid).

  • Store samples at ≤6 °C until analysis.[4] Analyze within 14 days of collection.[5]

3. Instrumentation:

  • Purge and Trap System: Equipped with a suitable trap (e.g., Vocarb 3000).[4]

  • Gas Chromatograph: With a capillary column suitable for separating volatile organic compounds (e.g., a 60 m x 0.25 mm ID, 1.4 µm film thickness column).

  • Mass Spectrometer: Capable of scanning from 35 to 300 amu.

4. Reagents and Standards:

  • Reagent Water: Organic-free water.

  • Standard Solutions: Prepare stock and working standard solutions of this compound in a water-miscible solvent (e.g., methanol).

  • Internal Standards and Surrogates: Use appropriate internal standards (e.g., Fluorobenzene, 1,2-Dichlorobenzene-d4) and surrogates (e.g., 4-Bromofluorobenzene) to monitor method performance.[6][7]

5. Procedure:

  • Purging: A standard volume of sample (e.g., 5 mL or 25 mL) is purged with an inert gas (e.g., helium or nitrogen) at a specific flow rate and time.[2]

  • Trapping: The purged volatiles are trapped on a sorbent trap.

  • Desorption: The trap is rapidly heated to desorb the analytes onto the GC column.

  • GC Separation: The GC column temperature is programmed to separate the analytes.

  • MS Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

6. Quality Control:

  • Initial Demonstration of Capability: Analyze four to seven replicate samples of a known concentration to determine precision and accuracy.

  • Method Detection Limit (MDL) Determination: Analyze seven replicate samples spiked at a low concentration.

  • Calibration: Generate a calibration curve using a series of standards.

  • Continuing Calibration Verification: Analyze a mid-level standard at regular intervals to ensure the instrument remains calibrated.

  • Internal Standards: Monitor the response of internal standards to check for matrix effects and instrument variability.

  • Surrogates: Monitor the recovery of surrogates in each sample to assess method performance for each individual sample.

  • Method Blanks: Analyze a reagent water blank with each batch of samples to check for contamination.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical and cross-validation processes.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Procedure cluster_data Data Processing Sample_Collection Sample Collection (Aqueous Matrix) Preservation Preservation (Cooling, Dechlorination) Sample_Collection->Preservation Purge_Trap Purge and Trap Preservation->Purge_Trap GC_Separation Gas Chromatography (Separation) Purge_Trap->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

Caption: General workflow for the analysis of this compound using Purge and Trap GC-MS.

Cross_Validation_Workflow cluster_methods Method Comparison cluster_validation Validation Parameters cluster_comparison Comparative Analysis Method_A Method A (e.g., Purge & Trap GC-MS) Accuracy Accuracy Method_A->Accuracy Precision Precision Method_A->Precision Linearity Linearity Method_A->Linearity LOD_LOQ LOD / LOQ Method_A->LOD_LOQ Specificity Specificity Method_A->Specificity Method_B Method B (e.g., Headspace GC-MS) Method_B->Accuracy Method_B->Precision Method_B->Linearity Method_B->LOD_LOQ Method_B->Specificity Data_Comparison Comparison of Results (Statistical Analysis) Accuracy->Data_Comparison Precision->Data_Comparison Linearity->Data_Comparison LOD_LOQ->Data_Comparison Specificity->Data_Comparison Method_Selection Selection of Optimal Method Data_Comparison->Method_Selection

Caption: Logical workflow for the cross-validation of two analytical methods.

References

A Comparative DFT Guide to the Electronic Properties of Substituted Fluorobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the electronic properties of various substituted fluorobenzenes, based on Density Functional Theory (DFT) calculations. It is intended for researchers, scientists, and professionals in drug development who are interested in understanding the structure-property relationships of these compounds. The data presented herein is supported by computational methodologies widely used in the field.

Introduction

Substituted fluorobenzenes are a critical class of compounds in medicinal chemistry and materials science. The introduction of fluorine and other substituents to the benzene ring can significantly alter its electronic properties, thereby influencing molecular reactivity, polarity, and intermolecular interactions. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting these properties, offering insights that can guide experimental design and synthesis.[1][2][3] This guide compares key electronic descriptors such as dipole moments, frontier molecular orbitals (HOMO-LUMO), and atomic charges for a selection of substituted fluorobenzenes.

Computational Methodology

The electronic properties discussed in this guide were primarily calculated using DFT, a popular computational method for molecular systems.[4] The typical protocol for these calculations is as follows:

  • Geometry Optimization : The molecular structure of each compound is first optimized to find its lowest energy conformation. This is a crucial step as electronic properties are highly dependent on the molecular geometry.

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to a true energy minimum (i.e., no imaginary frequencies).[5]

  • Electronic Property Calculation : Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties.

The choice of functional and basis set is critical for the accuracy of DFT calculations.[6][7] A commonly employed and well-regarded combination for halogenated aromatic compounds is the B3LYP functional with the 6-311++G(d,p) basis set .[1][4][8] This level of theory provides a good balance between computational cost and accuracy for predicting geometries and electronic properties.[5][9] Calculations are typically performed in the gas phase unless solvent effects are explicitly modeled. Software packages such as GAUSSIAN are frequently used for these computations.[1]

Below is a diagram illustrating the typical workflow for a comparative DFT study.

DFT_Workflow cluster_setup 1. Setup cluster_calc 2. Calculation cluster_analysis 3. Analysis mol_select Select Substituted Fluorobenzenes method_select Define DFT Method (e.g., B3LYP/6-311++G(d,p)) mol_select->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc Single-Point Calculation (Electronic Properties) freq_calc->sp_calc extract_data Extract Data: HOMO/LUMO, Dipole Moment, Mulliken Charges sp_calc->extract_data compare_data Comparative Analysis of Electronic Properties extract_data->compare_data conclusion Draw Structure-Property Relationship Conclusions compare_data->conclusion

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-ethyl-1-fluorobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-2-ethyl-1-fluorobenzene, a halogenated organic compound. Adherence to these procedures is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, consult the specific Safety Data Sheet (SDS) for this compound for detailed handling and safety information. In the absence of a specific SDS, treat the compound with the caution required for halogenated organic compounds, which are often hazardous.

General Hazards of Halogenated Organic Compounds:

Hazard ClassificationDescription
Acute ToxicityMay be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/IrritationMay cause skin irritation or chemical burns upon contact.
Serious Eye Damage/IrritationCan cause serious eye irritation or damage.
Specific Target Organ ToxicityMay cause respiratory irritation or damage to specific organs.
Hazardous to the Aquatic EnvironmentMay be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat or chemical-resistant apron

  • Use a certified fume hood to avoid inhalation of vapors.

Step-by-Step Disposal Procedure

The proper disposal of this compound follows the general protocol for halogenated organic waste.

Step 1: Segregation of Waste

Proper segregation is the first and most critical step in chemical waste management.

  • Do not mix this compound with non-halogenated organic waste.[1]

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The container must be clearly labeled as "Halogenated Organic Waste" and should list this compound as a component.

Step 2: Waste Accumulation

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The container must be kept closed at all times, except when adding waste.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

Step 3: Neutralization and Treatment (If Applicable)

Consult your institution's specific waste management protocols. Some procedures may require neutralization or other treatment steps before disposal. However, for halogenated organic compounds, direct disposal through a certified hazardous waste management company is the standard and safest practice. Do not attempt to neutralize or treat this chemical unless you are following a validated and approved institutional protocol.

Step 4: Disposal Request and Pickup

  • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Provide accurate information on the waste manifest, including the chemical name and quantity.

Step 5: Final Disposal

Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the this compound. The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration in a specialized facility.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Segregation cluster_1 Step 2: Accumulation cluster_2 Step 3: Disposal Request cluster_3 Step 4: Final Disposal start Generation of This compound Waste segregate Segregate as Halogenated Organic Waste start->segregate accumulate Collect in Labeled, Sealed Container segregate->accumulate store Store in Satellite Accumulation Area accumulate->store request Submit Hazardous Waste Pickup Request to EHS store->request pickup EHS Arranges Pickup by Licensed Vendor request->pickup dispose Incineration at Certified Facility pickup->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.